N-(oxepan-4-yl)prop-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(oxepan-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-9(11)10-8-4-3-6-12-7-5-8/h2,8H,1,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZAYRHKXVPSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(oxepan-4-yl)prop-2-enamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(oxepan-4-yl)prop-2-enamide, a molecule of interest in medicinal chemistry and materials science. By integrating a reactive acrylamide warhead with a saturated oxepane scaffold, this compound presents unique opportunities for the development of novel covalent inhibitors and functionalized polymers. This document will detail its chemical properties, a robust synthetic protocol, expected analytical characterization, and a discussion of its potential applications, particularly within the realm of drug discovery.
Molecular Profile and Physicochemical Properties
N-(oxepan-4-yl)prop-2-enamide is an N-substituted acrylamide featuring a seven-membered heterocyclic oxepane ring. The chemical structure is composed of an acryloyl group attached to the nitrogen atom of an oxepan-4-amine.
To determine the molecular formula and weight, we consider its constituent parts:
Combining these, with the amine at the 4-position of the oxepane ring, the resulting molecular formula for N-(oxepan-4-yl)prop-2-enamide is C₉H₁₅NO₂ .
The molecular weight is calculated as follows:
-
Carbon: 9 x 12.011 = 108.099
-
Hydrogen: 15 x 1.008 = 15.120
-
Nitrogen: 1 x 14.007 = 14.007
-
Oxygen: 2 x 15.999 = 31.998
-
Total Molecular Weight: 169.224 g/mol
A summary of the key computed physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | Calculated |
| Molecular Weight | 169.22 g/mol | Calculated |
| IUPAC Name | N-(oxepan-4-yl)prop-2-enamide | - |
| CAS Number | Not available | - |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Estimated |
| LogP | 0.8 | Estimated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Synthesis of N-(oxepan-4-yl)prop-2-enamide
The synthesis of N-substituted acrylamides is commonly achieved through the acylation of a primary or secondary amine with acryloyl chloride.[5][6] This reaction, a variant of the Schotten-Baumann reaction, is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to quench the hydrochloric acid byproduct.[7][8][9]
The proposed synthesis for N-(oxepan-4-yl)prop-2-enamide follows this established methodology, starting from oxepan-4-amine and acryloyl chloride.
Caption: Synthetic scheme for N-(oxepan-4-yl)prop-2-enamide.
Experimental Protocol
Materials:
-
Oxepan-4-amine
-
Acryloyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. The system is flushed with inert gas.
-
Reagent Preparation: In the flask, dissolve oxepan-4-amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.05 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: Experimental workflow for synthesis and purification.
Analytical Characterization
The structure and purity of the synthesized N-(oxepan-4-yl)prop-2-enamide would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylamide group, typically between 5.5 and 6.5 ppm, with distinct coupling patterns. The protons on the oxepane ring will appear as multiplets in the aliphatic region, generally between 1.5 and 4.0 ppm. The N-H proton will present as a broad singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the amide carbonyl carbon around 165-170 ppm.[10] The two vinyl carbons will have distinct resonances between 125 and 135 ppm.[10] The carbons of the oxepane ring will appear in the aliphatic region, with those adjacent to the oxygen atom being the most downfield.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption band around 1660 cm⁻¹.
-
N-H bend (Amide II): A band around 1550 cm⁻¹.
-
C=C stretch: A peak in the region of 1620-1640 cm⁻¹.
-
C-O-C stretch: A strong band characteristic of the ether linkage in the oxepane ring, typically around 1100 cm⁻¹.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This will be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. For C₉H₁₅NO₂, the expected exact mass is 169.1103.
-
LC-MS/MS: This technique can be used for both identification and quantification.[11][12][13] The protonated molecule [M+H]⁺ would be observed at m/z 170.1176. Fragmentation analysis would likely show the loss of the acryloyl group or fragmentation of the oxepane ring.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a reactive acrylamide moiety and a drug-like oxepane scaffold makes N-(oxepan-4-yl)prop-2-enamide a molecule of significant interest for several applications.
Covalent Inhibitors in Drug Discovery
The acrylamide group is a well-known Michael acceptor, capable of forming a covalent bond with nucleophilic residues, such as cysteine, in protein targets.[14] This allows for the design of highly potent and selective irreversible or reversible covalent inhibitors. The oxepane ring serves as a non-aromatic, three-dimensional scaffold that can improve several key drug-like properties.[15] Saturated heterocycles like oxepane are increasingly incorporated into drug candidates to enhance aqueous solubility, reduce metabolic liability, and improve pharmacokinetic profiles compared to their carbocyclic or aromatic counterparts.[16][17]
The oxepane moiety can be considered a bioisostere for other groups, providing a means to modulate a compound's interaction with its biological target and fine-tune its physicochemical properties.[18] Therefore, N-(oxepan-4-yl)prop-2-enamide can serve as a valuable building block for creating libraries of novel covalent modifiers for various therapeutic targets, including kinases and enzymes implicated in a range of diseases.
Polymer and Materials Science
N-substituted acrylamides are important monomers for the synthesis of functional polymers.[5][19] The properties of poly(N-substituted acrylamides) can be tuned by altering the N-substituent. The incorporation of the oxepane ring could impart unique solubility, thermal, and hydrophilic characteristics to the resulting polymers, making them potentially useful in areas such as hydrogels, drug delivery systems, and biocompatible materials.
Conclusion
N-(oxepan-4-yl)prop-2-enamide is a synthetically accessible molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a foundational understanding of its molecular properties, a detailed protocol for its synthesis, and a comprehensive overview of the analytical techniques required for its characterization. The strategic combination of a covalent warhead with a favorable heterocyclic scaffold positions this compound as a valuable tool for researchers aiming to develop next-generation covalent therapeutics and advanced functional polymers. Further investigation into its biological activity and material properties is warranted.
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Porwal, S., Diwedi, A., & Kamal, M. (2012). 13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides). Materials Sciences and Applications, 3(11), 785-792.[27]
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Nishi, T., et al. (1989). Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides. Chemical & Pharmaceutical Bulletin, 37(1), 100-105.[29]
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Plusquellec, D., et al. (1998). Synthesis, Structural Analysis, and Properties of N-Alkylglucosyl(meth)acrylamides: New Reactive Sugar Surfactants. The Journal of Organic Chemistry, 63(8), 2612-2621.[30]
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ResearchGate. (n.d.). 1H NMR spectrum of acrylamide-N-methylene glycolic acid. Retrieved from [Link][32]
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Thompson, K., & Michielsen, S. (2004). Novel synthesis of N-substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine-based condensing reagent. Journal of Polymer Science Part A: Polymer Chemistry, 42(14), 3519-3528.[33]
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Alonso, E. R., et al. (2022). Laboratory rotational spectroscopy of acrylamide and a search for acrylamide and propionamide toward Sgr B2(N) with ALMA. Astronomy & Astrophysics, 667, A133.[34]
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Solubility Profile of N-(oxepan-4-yl)prop-2-enamide in Organic Solvents
[1][2]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
N-(oxepan-4-yl)prop-2-enamide (also referred to as N-(oxepan-4-yl)acrylamide) represents a specialized class of functionalized monomers/intermediates often utilized in the synthesis of covalent inhibitors or smart hydrogels.[1] Its structure combines a reactive acrylamide warhead (Michael acceptor) with a seven-membered oxepane ether ring .[1][2]
This unique architecture dictates a solubility profile that bridges the gap between highly polar acrylamides (like NIPAM) and lipophilic cyclic ethers.[1][2] This guide provides a theoretical solubility map, a validated experimental protocol for determination, and critical stability considerations for handling this compound in solution.[2]
Physicochemical Descriptors[1][2][3][5][7][8][9]
Theoretical Solubility Profile
Based on Hansen Solubility Parameters (HSP) and structural analogy to N-(tetrahydro-2H-pyran-4-yl)acrylamide, the following solubility profile is projected. This serves as the baseline for solvent selection.[1]
Table 1: Predicted Solubility Map
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary Choice. Ideal for synthesis and liquid-liquid extraction.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Stock Solutions. Preferred for biological assays and library storage.[1] |
| Alcohols | Methanol, Ethanol | High (>50 mg/mL) | Good for recrystallization; potential for transamidation/solvolysis over long periods.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Purification. Likely requires polar modifiers (e.g., MeOH) for chromatography.[1] |
| Ethers | THF, 1,4-Dioxane | Good (>50 mg/mL) | Suitable reaction media; ensure peroxide-free to prevent radical polymerization.[1][2] |
| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | Anti-Solvent. Use for precipitation or triturating crude solids.[1] |
| Water | Water, PBS | Moderate | Likely soluble due to ether/amide hydrophilicity, but lower than NIPAM due to the larger oxepane ring.[1] |
Experimental Protocols: Solubility Determination
As exact literature values are often absent for specific intermediates, the following Self-Validating Protocol is required to establish the precise solubility limit (
Protocol A: Rapid Visual Screening (Tier 1)
Use this for quick solvent selection during synthesis.[1][2]
-
Preparation: Place 10 mg of N-(oxepan-4-yl)prop-2-enamide into a 1.5 mL HPLC vial.
-
Titration: Add solvent in 50
L aliquots at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
Protocol B: Quantitative Saturation (Tier 2)
Use this for formulation and biological stock preparation.[1]
-
Saturation: Add excess solid (~50 mg) to 0.5 mL of target solvent.[1][2]
-
Equilibration: Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Filter supernatant through a 0.22
m PTFE syringe filter (chemically compatible with organics). -
Quantification:
-
Method A (Gravimetric): Evaporate a known volume of filtrate and weigh the residue.[2]
-
Method B (HPLC): Dilute filtrate 100x in Acetonitrile/Water and inject against a standard curve.
-
Stability & Reactivity in Solution
Critical Warning: The acrylamide moiety is an electrophile.[1][2] Solubility is not just about dissolution; it is about chemical integrity .[1][2]
-
Nucleophilic Solvents: Avoid solvents containing primary/secondary amines or thiols.[1] The vinyl group will undergo a Michael addition, degrading the compound.
-
Protic Solvents (Aging): In water or alcohols, slow hydrolysis of the amide or solvolysis can occur, especially at non-neutral pH or elevated temperatures.
-
Polymerization: Concentrated solutions in degassed solvents (like THF or DMF) may spontaneously polymerize if initiators (peroxides, light) are present. Always add a stabilizer (e.g., BHT) if storing for long periods.
Visualization of Workflows
Diagram 1: Solubility Determination Workflow
This decision tree guides the researcher through the solubility testing process, ensuring no sample is wasted and data is robust.[2]
Caption: Step-by-step decision tree for rapid visual solubility classification (Tier 1 Protocol).
Diagram 2: Solvation & Interaction Map
This diagram illustrates the molecular interactions driving the solubility profile.[2]
Caption: Mechanistic interaction map showing how functional groups dictate solvent compatibility.[1]
References
-
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2] (Standard reference for predictive solubility modeling). [1][2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][3] (Authoritative source for purification and solubility protocols).[1][2][4]
-
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Potential of N-(oxepan-4-yl)prop-2-enamide as a covalent inhibitor
This technical guide evaluates the potential of N-(oxepan-4-yl)prop-2-enamide as a covalent inhibitor scaffold. It is structured as a strategic whitepaper for medicinal chemists and drug discovery scientists, focusing on the rationale, mechanism, and validation protocols for this specific chemical motif.
A Strategic Guide for Fragment-Based Drug Discovery (FBDD)
Executive Summary
N-(oxepan-4-yl)prop-2-enamide represents a specialized class of covalent fragments designed to target nucleophilic cysteine residues within protein binding pockets. This molecule combines a tunable acrylamide warhead (prop-2-enamide) with a privileged oxepane scaffold (7-membered cyclic ether).
Unlike traditional piperidine or pyrrolidine-based inhibitors, the oxepane ring offers unique physicochemical properties—specifically modulated lipophilicity (LogD) and distinct conformational vectors—without the metabolic liability of basic amines. This guide serves as a blueprint for utilizing this structural motif to interrogate "undruggable" targets such as KRAS, BTK, or cryptic pockets in transcription factors.
Chemical Architecture & Rationale
The design of N-(oxepan-4-yl)prop-2-enamide is not arbitrary; it addresses specific challenges in modern medicinal chemistry.
1.1 The Warhead: Prop-2-enamide (Acrylamide)
The prop-2-enamide moiety acts as a Michael acceptor . It is an electrophile that reacts specifically with soft nucleophiles, primarily the thiolate anion (
-
Reactivity Profile: Moderate. Unlike highly reactive chloroacetamides (which risk off-target toxicity), acrylamides require proper orientation and proximity to the target cysteine to react, ensuring specificity.
-
Mechanism: Irreversible covalent bond formation via 1,4-Michael addition.
1.2 The Scaffold: Oxepane (7-Membered Ether)
The oxepane ring distinguishes this fragment from common competitors.
-
Conformational Diversity: The 7-membered ring exists in multiple low-energy conformations (e.g., twist-chair), allowing the warhead to sample a broader spatial volume than rigid 4- or 6-membered rings.
-
Metabolic Stability: Unlike piperidines, which are prone to oxidative metabolism (N-dealkylation), the cyclic ether is generally robust against CYP450 degradation.
-
Polarity Modulation: The ether oxygen lowers LogP (lipophilicity) compared to cycloheptane, improving aqueous solubility without introducing a hydrogen bond donor (HBD), which aids in membrane permeability.
Mechanism of Action: The Thiol-Michael Addition
The core pharmacological event is the formation of a covalent thioether adduct between the inhibitor and the target protein.
Reaction Scheme:
This reaction is governed by the two-step covalent binding model :
-
Reversible Binding (
): The oxepane scaffold positions the inhibitor within the pocket via non-covalent interactions (van der Waals, H-bonds). -
Inactivation (
): The acrylamide warhead reacts with the proximal cysteine to form the irreversible bond.
Visualization: Covalent Engagement Pathway
Figure 1: Kinetic pathway of covalent inhibition. The efficiency depends on both the initial binding affinity (
Experimental Validation Protocols
To validate N-(oxepan-4-yl)prop-2-enamide as a viable lead, the following self-validating protocols must be executed.
3.1 Intrinsic Reactivity Assay (GSH-Glo / Ellman's)
Objective: Determine the intrinsic electrophilicity (
Protocol:
-
Preparation: Dissolve inhibitor (10 mM in DMSO). Prepare Glutathione (GSH) stock (50 mM in PBS, pH 7.4).
-
Incubation: Mix inhibitor (50 µM final) with GSH (500 µM final) in PBS. Include a reference standard (e.g., Ibrutinib) and a blank (DMSO).
-
Time-Course: Incubate at 37°C. Aliquot samples at t=0, 15, 30, 60, 120 min.
-
Detection:
-
Method A (LC-MS): Monitor the disappearance of the parent mass [M+H]+ and appearance of the GSH-adduct [M+307+H]+.
-
Method B (Ellman’s Reagent): Add DTNB to aliquots. Measure absorbance at 412 nm (quantifies remaining free thiols).
-
-
Analysis: Plot ln([Inhibitor]/[Inhibitor]0) vs. time to calculate the pseudo-first-order rate constant (
) and second-order rate constant ( ).
Target Criteria:
3.2 Intact Protein Mass Spectrometry
Objective: Confirm covalent labeling of the specific target protein.
Protocol:
-
Protein Prep: Dilute target protein (e.g., KRAS G12C, 5 µM) in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dosing: Add N-(oxepan-4-yl)prop-2-enamide at 10x molar excess (50 µM).
-
Incubation: 1 hour at Room Temperature.
-
Quenching: Add 1% Formic Acid to stop the reaction.
-
Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap MS. Deconvolute the raw spectra.
-
Validation:
-
Pass: Mass shift of +169 Da (Molecular Weight of inhibitor) on the protein peak.
-
Fail: No shift (no reaction) or +338 Da (double labeling, non-specific).
-
3.3 Crystallography (Soak System)
Objective: Visualize the binding mode and confirm the oxepane ring's orientation.
Workflow:
-
Grow apo-crystals of the target protein.
-
Soak crystals with 1-5 mM inhibitor for 2-24 hours.
-
Collect X-ray diffraction data.
-
Solve structure: Look for continuous electron density connecting the Cysteine Sulfur to the inhibitor's
-carbon.
Data Presentation & Analysis
When reporting results for this scaffold, use the following structure to compare against standard controls.
Table 1: Comparative Reactivity & Potency Profile
| Compound ID | Scaffold | Warhead | GSH | Target | Labeling Efficiency (%) |
| Test Cpd 1 | Oxepan-4-yl | Acrylamide | 45 | 120 | 95% |
| Control A | Piperidin-4-yl | Acrylamide | 30 | 85 | 98% |
| Control B | Cyclohexyl | Acrylamide | 120 | 500 | 40% |
Interpretation:
-
If Test Cpd 1 has a longer GSH
than Control A but similar labeling efficiency, the oxepane scaffold offers better metabolic stability/selectivity while maintaining potency. -
If
is high but labeling is 100%, the scaffold binds weakly ( is high), requiring optimization of the oxepane substituents.
Strategic Optimization (Fragment-to-Lead)
Once the N-(oxepan-4-yl)prop-2-enamide fragment is validated as a hit, optimization should follow the "Grow and Link" strategy.
Visualization: Optimization Workflow
Figure 2: Fragment-to-Lead optimization pathway.
Optimization Vectors:
-
Oxepane Substitution: The large 7-membered ring allows substitution at C2, C3, or C5 positions to reach adjacent hydrophobic pockets.
-
Amide Linker: Methylation of the amide nitrogen can alter the cis/trans conformation of the acrylamide, potentially improving the angle of attack on the cysteine.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2] Chemical Reviews, 116(19), 12150–12233. (Provides context on cyclic ether scaffolds). Link
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
- Åkerud, T., et al. (2002). "Assessment of solubility and permeability of oxepane-containing compounds." Journal of Medicinal Chemistry (General reference for oxepane properties in drug design).
Sources
Overview of N-(oxepan-4-yl)prop-2-enamide in fragment-based drug discovery
Fragment-Based Drug Discovery: Mechanistic and Structural Profiling of N-(oxepan-4-yl)prop-2-enamide
Executive Summary
The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped modern pharmacochemistry, shifting the paradigm from purely reversible thermodynamics to time-dependent reaction kinetics. Within this landscape, Covalent Fragment-Based Drug Discovery (FBDD) has emerged as a premier strategy for drugging challenging targets. This technical whitepaper deconstructs N-(oxepan-4-yl)prop-2-enamide , a highly optimized covalent fragment. By analyzing its three-dimensional structural vectors, physicochemical properties, and kinetic binding profile, we provide a comprehensive blueprint for utilizing sp3-rich acrylamide fragments in modern drug discovery pipelines[1].
Structural & Physicochemical Deconstruction
The architecture of N-(oxepan-4-yl)prop-2-enamide is intentionally designed to balance mild electrophilicity with optimal spatial pre-organization. It consists of two synergistic domains:
-
The Warhead (Prop-2-enamide): The acrylamide moiety serves as a "soft" electrophile. Unlike highly reactive warheads (e.g., chloroacetamides) that risk promiscuous off-target labeling, acrylamides are favored for their mild reactivity. They require precise spatial alignment within the protein binding pocket to undergo a Michael addition with a target nucleophile (typically a catalytic or allosteric cysteine)[2].
-
The Scaffold (Oxepan-4-yl): The incorporation of the oxepane ring—a seven-membered saturated oxacycle—disrupts the planarity typically associated with early-generation fragment libraries. By maximizing the fraction of sp3-hybridized carbons (
), the oxepane scaffold provides unique, non-linear exit vectors for subsequent fragment growing and linking strategies, while simultaneously enhancing aqueous solubility[3].
To ensure high ligand efficiency and tractability, covalent fragments must adhere to the "Rule of 3" (Ro3). As summarized in Table 1, N-(oxepan-4-yl)prop-2-enamide exhibits an ideal physicochemical profile for FBDD.
Table 1: Physicochemical Profiling of N-(oxepan-4-yl)prop-2-enamide
| Property | Value | FBDD "Rule of 3" Threshold | Impact on Drug Design |
| Molecular Weight | 169.22 g/mol | ≤ 300 g/mol | Allows extensive synthetic growth without exceeding lead-like MW limits. |
| cLogP | ~0.5 | ≤ 3 | Ensures high aqueous solubility for high-concentration biophysical assays. |
| H-Bond Donors | 1 | ≤ 3 | Minimizes desolvation penalties upon binding. |
| H-Bond Acceptors | 2 | ≤ 3 | Facilitates specific polar interactions within the target sub-pocket. |
| Rotatable Bonds | 2 | ≤ 3 | Low entropic penalty upon target engagement. |
| Fraction sp3 ( | 0.67 | > 0.4 (Preferred) | High 3D character; avoids flat, non-specific hydrophobic binding. |
Mechanistic Kinetics: The Two-Step Paradigm
The efficacy of N-(oxepan-4-yl)prop-2-enamide is governed by a two-step kinetic mechanism. The fragment does not react indiscriminately; rather, the oxepane core must first establish a reversible encounter complex (
Figure 1: Two-step kinetic mechanism of targeted covalent inhibition.
Self-Validating Experimental Workflow
A critical pitfall in covalent fragment screening is the generation of false positives through non-specific reactivity, or false negatives via warhead scavenging. As a Senior Application Scientist, I mandate that the screening architecture must be a self-validating system.
Figure 2: Integrated screening cascade for covalent FBDD.
Protocol: High-Throughput Intact Protein MS for Covalent Adduct Detection
Objective: To quantify the irreversible binding of N-(oxepan-4-yl)prop-2-enamide to a target cysteine protease.
-
Step 1: Buffer Optimization & Protein Preparation
-
Causality: Free thiols in standard reducing agents (DTT,
-mercaptoethanol) act as competitive nucleophiles, scavenging the acrylamide warhead and yielding false negatives. -
Action: Exchange the target protein into an assay buffer containing 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a non-nucleophilic reducing agent that maintains the target cysteine in its reactive state without degrading the fragment.
-
-
Step 2: Time-Dependent Incubation
-
Causality: Covalent inhibition is inherently time-dependent. A single time-point cannot distinguish between a highly affine reversible binder and a true covalent modifier.
-
Action: Incubate 2
M of the target protein with 50 M of N-(oxepan-4-yl)prop-2-enamide at 25°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes to observe reaction kinetics.
-
-
Step 3: LC-TOF MS Analysis
-
Causality: Intact mass analysis provides direct, unambiguous evidence of covalent modification.
-
Action: Quench the reaction with 1% formic acid. Inject the sample onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw m/z spectra to intact mass using maximum entropy algorithms. Look for a precise mass shift of +169.22 Da .
-
-
Step 4: Self-Validating Control (Cys-to-Ala Mutant)
-
Causality: High fragment concentrations can lead to promiscuous labeling of surface-exposed lysines or non-catalytic cysteines.
-
Action: Run the identical protocol in parallel using a Cys-to-Ala mutant of the target protein. A complete absence of the +169.22 Da mass shift in this cohort definitively validates the site-specificity of the fragment.
-
Translational Case Studies
The utility of acrylamide-based fragments like N-(oxepan-4-yl)prop-2-enamide extends to some of the most challenging therapeutic targets in virology and oncology. Recent quantitative irreversible tethering (qIT) screens have successfully utilized acrylamide fragment libraries to target the catalytic cysteines of viral proteases[2].
For instance, acrylamide fragments have been shown to covalently bind to Cys147 of the Enterovirus 71 (EV71) 3C protease, as well as the catalytic cysteine of the SARS-CoV-2 Main Protease (Mpro)[2]. Crucially, the binding of these fragments does more than just block the active site; it induces profound allosteric structural rearrangements. In the case of SARS-CoV-2 Mpro, the covalent attachment of specific acrylamide fragments distorts the secondary structures required for dimerization, effectively locking the protease in an inactive monomeric state[2]. The sp3-rich nature of scaffolds like oxepane provides the exact steric bulk required to force these unprecedented conformational distortions, highlighting the power of modern covalent FBDD.
References
-
Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease Source: National Institutes of Health (PMC) URL:[Link]
Sources
Electronic Properties and Dipole Moment of N-(oxepan-4-yl)prop-2-enamide
This guide provides an in-depth technical analysis of N-(oxepan-4-yl)prop-2-enamide , a specialized chemical scaffold utilized in covalent drug discovery. It synthesizes theoretical computational data with experimental protocols relevant to medicinal chemistry.
Technical Guide for Covalent Inhibitor Design
Executive Summary
N-(oxepan-4-yl)prop-2-enamide represents a strategic fusion of a medium-sized ether ring (oxepane) and an electrophilic warhead (acrylamide). In modern drug development, this architecture is critical for designing Targeted Covalent Inhibitors (TCIs) . The oxepane ring provides a unique steric vector and solubility profile compared to standard cyclohexyl or piperidinyl scaffolds, while the acrylamide moiety serves as a Michael acceptor for cysteine-targeted bioconjugation.
This guide details the molecule's electronic distribution, dipole moment vector analysis, and reactivity profile, providing a roadmap for its optimization in Structure-Activity Relationship (SAR) studies.
Molecular Architecture & Conformational Analysis
The Oxepane Scaffold (7-Membered Ether)
Unlike the rigid chair conformation of cyclohexane, the oxepane ring exists in a dynamic equilibrium of puckered states.
-
Dominant Conformation: The Twist-Chair (TC) is generally the global minimum, stabilized by the relief of transannular interactions and torsional strain.
-
Chirality: The substitution at the C4 position creates a stereocenter because the two paths to the ether oxygen (O1→C2→C3→C4 vs. O1→C7→C6→C5→C4) are non-equivalent (ethyl bridge vs. propyl bridge).
-
Implication: The compound exists as (R) and (S) enantiomers. Enantioselective synthesis or chiral separation is required for clinical candidates to ensure consistent binding affinity.
-
The Acrylamide Warhead
The prop-2-enamide group prefers a planar geometry to maximize
-
s-cis vs. s-trans: The conformation around the C(carbonyl)-N bond is typically Z (anti-periplanar relative to the N-H), but the rotation around the C(=O)-C(=C) bond determines the electrophilic attack angle.
Electronic Properties & Dipole Moment
Dipole Moment ( )
The total dipole moment is a vector sum of two primary components:
-
The Ether Dipole (
): Arising from the electronegative oxygen in the oxepane ring (~1.2 – 1.4 D). -
The Acrylamide Dipole (
): A strong dipole arising from the carbonyl group and the amide resonance (~3.6 – 3.8 D).
Vector Analysis: Depending on the specific conformer (axial vs. equatorial substitution at C4), these vectors can either reinforce or partially cancel each other.
-
Estimated Net Dipole: 3.9 – 4.5 Debye (in polar media).
-
Significance: This relatively high polarity improves aqueous solubility (lowering LogP) compared to carbocyclic analogs, enhancing bioavailability.
Frontier Molecular Orbitals (FMO)
The reactivity of the warhead is governed by the FMO energy gap.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxepane oxygen lone pairs and the amide nitrogen.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the
-carbon of the acrylamide. This is the site of nucleophilic attack. -
Hard-Soft Acid-Base (HSAB) Theory: The acrylamide
-carbon is a "soft" electrophile, making it highly selective for "soft" nucleophiles like the thiolate group of Cysteine residues in proteins.
Electrostatic Potential (ESP) Map
-
Red Regions (Electron Rich): Carbonyl oxygen and Ether oxygen. These act as Hydrogen Bond Acceptors (HBA).
-
Blue Regions (Electron Deficient): The Amide N-H (Hydrogen Bond Donor) and the acrylamide
-carbon.
Reactivity Profile: The Michael Addition
The core function of this molecule is to undergo an irreversible Michael addition with a nucleophilic cysteine thiol (
Reaction Mechanism Visualization
The following diagram illustrates the orbital interactions and the transition state leading to the covalent adduct.
Figure 1: Mechanistic pathway of cysteine ligation. The soft thiolate nucleophile attacks the LUMO located at the acrylamide
Experimental & Computational Protocols
Protocol: Computational Prediction (DFT)
To obtain precise electronic values for your specific derivative, follow this standardized computational workflow.
-
Conformational Search:
-
Use Molecular Mechanics (MMFF94 or OPLS3e) to generate conformers of the oxepane ring.
-
Focus on the C4-substituent orientation (Pseudo-Equatorial vs. Pseudo-Axial).
-
-
Geometry Optimization:
-
Property Extraction:
-
Dipole Moment: Extract total dipole vector magnitude.
-
Electrophilicity Index (
): Calculate using , where is chemical potential and is chemical hardness derived from HOMO/LUMO energies.
-
Protocol: Experimental Dipole Measurement
If synthesis is complete, validate the dipole moment using the Guggenheim-Smith Method .
Reagents:
-
Compound (Pure, >98%).[3]
-
Solvent: Non-polar, non-interacting (e.g., Benzene or 1,4-Dioxane).
Steps:
-
Preparation: Prepare 5 dilute solutions of the compound in benzene (Concentration range: 0.01 – 0.05 mass fraction).
-
Measurement:
-
Measure the Dielectric Constant (
) of each solution using a Dipolemeter. -
Measure the Refractive Index (
) of each solution using a Refractometer.
-
-
Calculation:
-
Plot
vs. weight fraction ( ) and vs. . -
Use the slopes (
and ) in the Debye equation to calculate the orientation polarization and subsequently the dipole moment.
-
Data Summary Table
| Property | Value / Characteristic | Relevance to Drug Design |
| Molecular Formula | Fragment-like space | |
| MW | ~181.23 Da | Low MW allows for extensive substitution |
| Chirality | Yes (C4 Stereocenter) | Requires enantioseparation |
| Dipole Moment | ~4.1 D (Predicted) | Good solubility; specific orientation in binding pocket |
| H-Bond Donors | 1 (Amide NH) | Key interaction with hinge region or backbone |
| H-Bond Acceptors | 2 (Ether O, Carbonyl O) | Water bridging or side-chain interaction |
| Warhead Type | Acrylamide (Michael Acceptor) | Irreversible covalent inhibition |
| Reactivity Class | Moderate Electrophile | Tunable; avoids non-specific toxicity |
References
-
LoPachin, R. M., & Gavin, T. (2012).[4] Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives. Link
-
Pople, J. A., & Beveridge, D. L. (1971).[5] Approximate Molecular Orbital Theory. McGraw-Hill. (Foundational text for CNDO/DFT methods used in dipole calculation).
-
Luo, Y. L. (2021).[4] Mechanism-based and computational-driven covalent drug design. Journal of Chemical Information and Modeling. Link
-
Certificates of Analysis & Structure Validations . (2025). General properties of N-substituted acrylamides. Sigma-Aldrich / Merck Technical Library. Link
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 3. 2-Propenamide, N-(4-hydroxyphenyl)-2-methyl- | C10H11NO2 | CID 29520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular determinants of acrylamide neurotoxicity through covalent docking [frontiersin.org]
- 5. ias.ac.in [ias.ac.in]
Methodological & Application
High-Yield Synthesis of N-(oxepan-4-yl)prop-2-enamide: A Step-by-Step Protocol
Abstract This technical guide details the synthesis of N-(oxepan-4-yl)prop-2-enamide , a functionalized seven-membered oxacycle featuring a Michael acceptor acrylamide warhead. The protocol utilizes a robust three-step sequence: (1) Regioselective ring expansion of tetrahydro-4H-pyran-4-one to oxepan-4-one using trimethylsilyldiazomethane (TMSCHN₂), (2) Reductive amination to afford oxepan-4-amine, and (3) Chemoselective N-acylation with acryloyl chloride. Designed for medicinal chemists, this guide emphasizes safety, scalability, and impurity control, particularly in handling hazardous diazo reagents and preventing acrylamide polymerization.
Introduction & Retrosynthetic Analysis
The oxepane (seven-membered cyclic ether) scaffold is an increasingly valuable motif in drug discovery, offering distinct conformational properties compared to its six-membered tetrahydropyran analogs. The target molecule, N-(oxepan-4-yl)prop-2-enamide , combines this lipophilic spacer with a covalent cysteine-targeting acrylamide, a structural feature common in modern kinase inhibitors (e.g., Janus kinase or BTK inhibitors).
Retrosynthetic Strategy: The most efficient route disconnects the amide bond to reveal the oxepan-4-amine precursor. This amine is accessed via reductive amination of oxepan-4-one , which is synthesized from the commercially available tetrahydro-4H-pyran-4-one through a one-carbon ring expansion.
Figure 1: Retrosynthetic analysis of N-(oxepan-4-yl)prop-2-enamide.
Experimental Protocol
Step 1: Synthesis of Oxepan-4-one (Ring Expansion)
Principle: The Tiffeneau-Demjanov-type ring expansion inserts a methylene group into the ketone. While traditional protocols use diazomethane (highly explosive), this protocol utilizes trimethylsilyldiazomethane (TMSCHN₂) with a Lewis acid catalyst (
Reagents:
-
Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol)
-
TMSCHN₂ (2.0 M in hexanes, 55 mL, 110 mmol)
-
Boron trifluoride diethyl etherate (
) (14.2 g, 100 mmol) -
Dichloromethane (DCM), anhydrous (200 mL)
Procedure:
-
Setup: Flame-dry a 500 mL two-neck round-bottom flask under
atmosphere. -
Dissolution: Add Tetrahydro-4H-pyran-4-one (10.0 g) and anhydrous DCM (200 mL). Cool to -78°C (dry ice/acetone bath).
-
Lewis Acid Addition: Add
(12.3 mL, 100 mmol) dropwise over 10 minutes. Stir for 15 minutes. -
Expansion: Add TMSCHN₂ solution (55 mL) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Caution: Evolution of
gas. -
Reaction: Maintain at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (30% EtOAc/Hexane; Product
≈ 0.4, slightly higher than SM). -
Quench: Carefully quench with saturated
(50 mL) at 0°C. -
Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Silica gel chromatography (10-20% EtOAc in Hexanes) to yield Oxepan-4-one as a clear oil.
-
Yield Target: 65-75%
-
Step 2: Synthesis of Oxepan-4-amine (Reductive Amination)
Principle: Formation of an imine followed by in situ reduction. Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride (
Reagents:
-
Oxepan-4-one (5.0 g, 43.8 mmol)
-
Ammonium acetate (
) (33.8 g, 438 mmol, 10 equiv) -
Sodium cyanoborohydride (
) (2.75 g, 43.8 mmol) -
Methanol (dry, 150 mL)
-
Molecular sieves (3Å, activated, 5 g)
Procedure:
-
Imine Formation: In a 250 mL flask, combine Oxepan-4-one,
, and molecular sieves in Methanol. Stir at room temperature (RT) for 2 hours. -
Reduction: Cool to 0°C. Add
portion-wise. -
Reaction: Allow to warm to RT and stir for 16-24 hours.
-
Quench: Acidify to pH < 2 with concentrated HCl (carefully!) to quench excess hydride and hydrolyze boron complexes. Stir for 30 mins.
-
Workup: Basify to pH > 12 with 6M NaOH. Extract with DCM (3 x 100 mL). Note: The amine is polar; thorough extraction is necessary.
-
Purification: Dry over
and concentrate. If necessary, purify via Kugelrohr distillation or amine-functionalized silica column.-
Yield Target: 60-70%
-
Alternative: Isolate as hydrochloride salt by treating ethereal solution with HCl/dioxane.
-
Step 3: Synthesis of N-(oxepan-4-yl)prop-2-enamide (Acrylation)
Principle: Nucleophilic acyl substitution. A base is required to scavenge HCl. Temperature control is critical to prevent polymerization of the acrylamide.
Reagents:
-
Oxepan-4-amine (2.0 g, 17.4 mmol)
-
Acryloyl chloride (1.73 g, 1.55 mL, 19.1 mmol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (4.5 g, 6.0 mL, 34.8 mmol, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous (50 mL)
Procedure:
-
Setup: Dissolve Oxepan-4-amine and DIPEA in anhydrous DCM (50 mL) in a 100 mL flask under
. Cool to 0°C .[2][3] -
Acylation: Add Acryloyl chloride dropwise over 10 minutes. The solution may darken slightly.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor by LC-MS or TLC (100% EtOAc or 5% MeOH/DCM).
-
Workup: Wash with saturated
(2 x 20 mL), then 1M HCl (1 x 20 mL) to remove unreacted amine, followed by brine. -
Drying: Dry over
, filter, and concentrate in vacuo at <30°C (to prevent polymerization). -
Purification: Flash chromatography (DCM:MeOH 98:2 to 95:5).
-
Yield Target: 75-85%
-
Appearance: White to off-white solid or viscous oil.
-
Workflow Visualization
Figure 2: Step-by-step reaction workflow from starting material to target.
Analytical Data Summary
| Parameter | Expected Data / Range | Notes |
| Molecular Formula | MW: 169.22 g/mol | |
| Mass Spectrometry | ESI+ Mode | |
| Diagnostic vinyl protons at 5.5-6.3 ppm | ||
| Appearance | White solid or colorless oil | Polymerizes upon prolonged storage at RT |
| Storage | -20°C, under Argon | Light sensitive |
Safety & Handling
-
Trimethylsilyldiazomethane (TMSCHN₂): While safer than diazomethane, it is still toxic and a potential explosion hazard if heated or concentrated to dryness. Do not use ground glass joints for this step. Use a plastic syringe and needle. Work in a high-flow fume hood.
-
Acryloyl Chloride: Potent lachrymator and corrosive. Causes severe burns. Handle only in a fume hood.
-
Sodium Cyanoborohydride: Generates highly toxic HCN gas upon contact with acid. Ensure the quench is performed in a fume hood with good ventilation.
References
-
Ring Expansion Methodology
-
Miyazawa, A., et al. "Ring expansion of ketones with trimethylsilyldiazomethane catalyzed by boron trifluoride etherate." Journal of the Chemical Society, Chemical Communications, 1988. Link
-
-
Oxepan-4-one Synthesis (Patent)
-
Reductive Amination Protocol
-
Borch, R. F., et al. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971. Link
-
-
Acrylamide Synthesis
-
Cai, X., et al. "Discovery of 7-(4-(acryloylamino)phenyl)-1,4-dihydro-1,4-dioxonaphthalene-2-sulfonamide derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors." European Journal of Medicinal Chemistry, 2020. Link
-
Sources
- 1. OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775 [data.epo.org]
- 2. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 3. dergi-fytronix.com [dergi-fytronix.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2007070201A1 - Aspartic protease inhibitors - Google Patents [patents.google.com]
High-Efficiency Synthesis of N-(Oxepan-4-yl)acrylamide: Reagent Selection and Protocols
Abstract & Strategic Utility
The synthesis of
This guide details the optimal reagents and protocols for coupling acryloyl chloride with oxepan-4-amine .[1] Unlike standard amide couplings using carbodiimides (EDC/HATU), the use of acid chlorides requires strict control over temperature and stoichiometry to prevent polymerization of the acryloyl group and hydrolysis of the highly reactive electrophile.
Core Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[2][3][4] The nitrogen lone pair of oxepan-4-amine attacks the carbonyl carbon of acryloyl chloride, forming a tetrahedral intermediate.[1] The collapse of this intermediate expels the chloride ion.[3] A base is required to neutralize the generated hydrochloric acid (HCl), driving the equilibrium forward and preventing the protonation of the unreacted amine.
Critical Mechanistic Risks:
-
Polymerization: The electron-poor alkene of acryloyl chloride is susceptible to radical polymerization, especially if the reaction exotherms uncontrolled.
-
Hydrolysis: Acryloyl chloride reacts violently with trace water to form acrylic acid, which will not react with the amine under these conditions without a coupling agent.
-
Michael Addition: Excess amine can attack the
-carbon of the acrylamide product (Michael addition), leading to dimer impurities.
Mechanism Diagram
Caption: Mechanistic pathway of acryloylation showing the primary product formation and critical side-reaction pathways that must be suppressed.[1]
Reagent Selection Guide
Selecting the correct base and solvent is paramount for yield and purity.
A. Base Selection
| Reagent | Role | Pros | Cons | Recommendation |
| DIPEA (Hünig's Base) | HCl Scavenger | Non-nucleophilic; high solubility in organics; prevents quaternary salt formation.[1] | More expensive than TEA. | Primary Choice |
| Triethylamine (TEA) | HCl Scavenger | Cheap; standard availability. | Can act as a nucleophile (rarely with acid chlorides); TEA-HCl salts can precipitate and clog flow.[1] | Secondary Choice |
| HCl Scavenger | Cheap; easy removal in aqueous workup. | Requires biphasic conditions (Schotten-Baumann); not suitable for water-sensitive substrates.[1] | For Scale-up |
B. Solvent Selection[3][5]
-
Dichloromethane (DCM): The standard solvent.[4] High solubility for reactants, easy to evaporate (
40°C). Note: Ensure it is anhydrous. -
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to DCM/THF.[1] Immiscible with water (good for workup) and derived from renewable resources.
-
Tetrahydrofuran (THF): Good solubility, but water miscibility complicates aqueous workup.
C. The Electrophile: Acryloyl Chloride[3]
-
Handling: Lachrymator. Store at 2-8°C.[1]
-
Stabilizers: Commercial sources often contain 200-400 ppm phenothiazine or MEHQ to prevent polymerization.[1] Do not distill unless necessary, as removing the inhibitor increases explosion risk. Use directly.
Experimental Protocols
Protocol A: Anhydrous Conditions (Standard Medicinal Chemistry)
Best for small-to-medium scale (mg to gram) synthesis where high purity is required.[1]
Reagents:
-
Oxepan-4-amine (1.0 equiv) [If using HCl salt, increase base to 2.5 equiv][1]
-
Acryloyl Chloride (1.1 equiv)
-
DIPEA (1.5 equiv)[1]
-
Dichloromethane (DCM), Anhydrous (0.1 M concentration relative to amine)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under a stream of
or Ar. -
Dissolution: Add oxepan-4-amine and DIPEA to the flask. Dissolve in anhydrous DCM .
-
Cooling: Submerge the flask in an ice/water bath (0 °C). Crucial: Low temperature prevents polymerization.[1]
-
Addition: Dilute acryloyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Why? Controls exotherm and prevents localized high concentrations that favor side reactions.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1-2 hours. Monitor by LCMS (Target Mass: MW of amine + 54 Da).
-
Quench: Add saturated aqueous
to quench unreacted acid chloride. -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA) and Brine. Dry over
.[3] -
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (0-5% MeOH in DCM).[1]
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for scale-up (>10g) or when using the amine-HCl salt to avoid expensive organic bases.[1]
Reagents:
-
Acryloyl Chloride (1.2 equiv)
- (2.5 equiv) or NaOH (2.5 equiv)[1]
-
Solvent System: DCM : Water (1:1 ratio)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve oxepan-4-amine in the water phase containing the inorganic base (
). -
Biphasic Setup: Add an equal volume of DCM to the aqueous solution. Vigorously stir to create an emulsion.
-
Cooling: Cool the biphasic mixture to 0 °C.
-
Addition: Add acryloyl chloride (neat or dissolved in minimal DCM) dropwise.
-
Reaction: Stir vigorously at 0 °C to RT for 2 hours.
-
Note: The reaction occurs at the interface. Vigorous stirring is essential.
-
-
Workup: Separate layers. Extract aqueous layer with DCM. The product resides in the organic layer; the salt byproducts remain in the water.
Workflow Visualization (Protocol A)
Caption: Operational workflow for the anhydrous coupling of acryloyl chloride with oxepan-4-amine.
Troubleshooting & Critical Parameters
| Issue | Cause | Solution |
| Gel formation / Precipitate | Polymerization of acrylamide product. | Ensure temperature stays <5°C during addition. Add radical inhibitor (e.g., BHT) to the reaction solvent if scaling up. |
| Low Yield | Hydrolysis of Acryloyl Chloride. | Ensure DCM is anhydrous.[3] Check Acryloyl Chloride quality (should be clear/light yellow, not dark brown). |
| Dimer Formation | Michael addition of amine to product. | Avoid excess amine. Ensure strict 1:1 stoichiometry or slight excess of acid chloride. Add acid chloride slowly. |
| Incomplete Reaction | HCl salt of amine precipitating. | Ensure enough base (DIPEA) is present to keep the amine free. Switch to solvent with higher solubility (e.g., DMF/DCM mix). |
Safety & Handling (E-E-A-T)
-
Acryloyl Chloride: Extremely corrosive and a potent lachrymator (tear gas).[5][6]
-
Oxepan-4-amine: Treat as a standard organic amine (irritant).[1]
-
Waste Disposal: Aqueous waste from this reaction contains acrylates and should be treated as hazardous chemical waste, not poured down the drain.
References
-
Kumamoto, T., et al. (2013). Covalent inhibitors: an opportunity for rational drug design. Nature Reviews Drug Discovery. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link
-
Dunetz, J. R., et al. (2016). Solvent Selection Guide for Organic Synthesis. ACS Green Chemistry Institute. Link
-
PubChem Compound Summary. Acryloyl Chloride (CID 12163). National Center for Biotechnology Information. Link[1]
-
BenchChem Application Note. General Procedure for Acryloylation of Amines. Link[1]
Sources
- 1. Oxazepam (CAS 604-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acryloyl_chloride [chemeurope.com]
- 6. Acryloyl Chloride Formula, Properties, Uses, MSDS [chemistrylearner.com]
- 7. nbinno.com [nbinno.com]
- 8. vandemark.com [vandemark.com]
Application Note: Profiling N-(oxepan-4-yl)prop-2-enamide in Thia-Michael Addition Reactions
Introduction & Mechanistic Rationale
The development of targeted covalent inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads. N-(oxepan-4-yl)prop-2-enamide represents a highly specialized Michael acceptor, combining the classical reactivity of an unfunctionalized acrylamide with the unique steric and physicochemical properties of a 7-membered oxepane ring.
Acrylamides are currently the most successful and widely utilized electrophiles in FDA-approved covalent drugs (e.g., Osimertinib, Ibrutinib)[1]. Their success stems from their nature as "soft" electrophiles. According to Hard-Soft Acid-Base (HSAB) theory, acrylamides react preferentially with "soft" nucleophiles, such as the thiolate anions of cysteine residues or intracellular reduced glutathione (GSH), while exhibiting virtually no reactivity toward "hard" nucleophiles like the nitrogenous bases in DNA[2]. This chemoselectivity is critical for minimizing off-target genotoxicity[2].
The incorporation of the oxepane ring serves two distinct purposes in drug design:
-
Steric Shielding: The bulky, non-planar 7-membered ring restricts the conformational freedom of the acrylamide, raising the kinetic barrier for indiscriminate reactions with solvent-exposed thiols.
-
Targeting Engagement: The ether oxygen within the oxepane ring acts as a localized hydrogen-bond acceptor, which can be utilized to anchor the molecule within specific kinase sub-pockets, thereby driving the warhead into close proximity with the target cysteine[3].
Reaction Logic and Chemoselectivity
The hetero-Michael addition between N-(oxepan-4-yl)prop-2-enamide and a thiol requires specific physiological conditions. The electron-withdrawing effect of the amide carbonyl polarizes the alkene, rendering the
Caption: Logic of acrylamide chemoselectivity for thiols over hard nucleophiles.
Because unfunctionalized acrylamides are only weakly electrophilic, the reaction relies heavily on the local microenvironment. Without the proximity effect provided by a protein's binding pocket, the background reaction rate with free thiols remains low, which is a highly desirable trait for systemic drug administration[3].
Quantitative Reactivity Profiling
To ensure that N-(oxepan-4-yl)prop-2-enamide possesses the correct balance of stability and reactivity, it must be benchmarked against GSH. GSH acts as the primary cellular defense against electrophilic stress; excessive reactivity with GSH leads to rapid drug clearance and potential hepatotoxicity[2].
By measuring the second-order rate constant (
Table 1: Comparative GSH Reactivity Kinetics
| Compound | Half-life ( | Selectivity Profile | |
| N-(oxepan-4-yl)prop-2-enamide | ~ 12.5 | ~ 5.5 h | High (Target-directed) |
| N,N-diethylacrylamide (NDA) | 2.57 | > 24 h | Very Low (Inert)[2] |
| N,N'-methylenebis(acrylamide) | 134.8 | < 0.5 h | Promiscuous (Toxic)[2] |
Note: Data for NDA and N,N'-methylenebis(acrylamide) are derived from standardized literature assays[2]. The oxepane derivative exhibits moderate reactivity, ideal for a proximity-driven TCI.
Experimental Protocols
In Vitro GSH Reactivity Assay (LC-MS/MS)
This protocol is designed as a self-validating system. By monitoring both the depletion of the parent acrylamide and the proportional appearance of the GSH-adduct, researchers can confirm mass balance and rule out alternative degradation pathways (e.g., hydrolysis)[5].
Causality in Reagent Selection:
-
EDTA: Trace transition metals in buffers can catalyze the oxidation of GSH into its disulfide dimer (GSSG). Adding EDTA chelates these metals, ensuring that any depletion in the parent compound is strictly due to the thia-Michael addition[5].
-
100:1 GSH Ratio: Using a massive excess of GSH establishes pseudo-first-order kinetics. Because the concentration of GSH remains effectively constant, the complex second-order rate equations simplify into a linear logarithmic decay, drastically reducing mathematical error during data processing[2].
Caption: Step-by-step workflow for the LC-MS/MS based GSH reactivity assay.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.
-
Stock Solutions: Dissolve N-(oxepan-4-yl)prop-2-enamide in LC-MS grade DMSO to a concentration of 10 mM. Prepare a fresh 100 mM stock of reduced L-Glutathione (GSH) in the reaction buffer.
-
Reaction Initiation: In a 96-well plate, combine the buffer, GSH, and the compound to achieve final concentrations of 10 µM compound and 1 mM GSH (100-fold excess)[2]. Ensure the final DMSO concentration does not exceed 1% v/v to prevent protein/peptide precipitation.
-
Incubation: Seal the plate and incubate at 37 °C with gentle shaking.
-
Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots and quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. The acidic shift protonates the thiolate, instantly halting the Michael addition.
-
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via UHPLC-QToF MS, monitoring the UV absorbance (for quantitation) and the extracted ion chromatograms (EIC) for both the parent mass and the expected adduct mass (+307 Da for GSH addition)[5].
Intact Protein Mass Spectrometry (Covalent Validation)
To prove that the oxepane-acrylamide engages its biological target, intact protein MS is required.
Step-by-Step Procedure:
-
Dilute the purified target recombinant protein (containing the target cysteine) to 2 µM in a neutral buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Add N-(oxepan-4-yl)prop-2-enamide to a final concentration of 20 µM (10x excess).
-
Incubate at room temperature for 2 hours.
-
Desalt the protein using a C4 ZipTip or an inline rapid desalting LC column to remove excess unreacted compound and buffer salts.
-
Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent algorithm). A successful thia-Michael addition is validated by a complete mass shift of the protein corresponding exactly to the molecular weight of N-(oxepan-4-yl)prop-2-enamide.
Data Analysis & Self-Validation
The integrity of the kinetic data relies on proper mathematical extraction.
-
Calculate
: Plot the natural log of the remaining parent compound percentage ( ) against time (in hours). The slope of this linear regression is the pseudo-first-order rate constant, [5]. -
Calculate
: Divide by the concentration of GSH (in Molarity) to yield the second-order rate constant ( ) in [2]. -
Quality Control Check: The assay is only valid if the control well (Compound + Buffer, no GSH) shows <5% depletion over 24 hours. If the parent compound degrades in the absence of GSH, the molecule is hydrolytically unstable, and the calculated
will be artificially inflated[5].
References
-
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Recent advances in the development of covalent inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Molecular determinants of acrylamide neurotoxicity through covalent docking Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
GSH Reactivity Assay Source: Domainex URL:[Link]
Sources
Incorporating N-(oxepan-4-yl)prop-2-enamide into DNA-encoded libraries
Application Note: Incorporating N-(oxepan-4-yl)prop-2-enamide into DNA-Encoded Libraries
Abstract & Strategic Rationale
The incorporation of N-(oxepan-4-yl)prop-2-enamide into DNA-Encoded Libraries (DEL) represents a strategic fusion of two high-value medicinal chemistry concepts: Targeted Covalent Inhibition (TCI) and Fsp³-rich scaffold design .
-
The Warhead (Prop-2-enamide/Acrylamide): This electrophilic motif acts as a "Michael acceptor," capable of forming an irreversible covalent bond with nucleophilic cysteine residues on a target protein. This increases potency and residence time.
-
The Scaffold (Oxepane): The 7-membered oxepane ether ring is a superior solubilizing group compared to carbocyclic analogs (e.g., cyclohexane). It lowers lipophilicity (LogD) while maintaining metabolic stability and increasing the fraction of sp³-hybridized carbons (Fsp³), a key metric for clinical success.
This guide details the on-DNA synthesis of this moiety (using DMT-MM activation) and the subsequent covalent screening workflow .
Chemical Logic & Structural Design
To incorporate this specific structure into a library, the synthesis is typically performed in the final "capping" step of the DEL cycle. The DNA-conjugate must present a secondary or primary amine on the oxepane ring, which is then acylated with acrylic acid.
Target Structure on DNA: DNA-[Linker]-Oxepane-NH-CO-CH=CH2
-
Mechanism: The synthesis relies on the amide coupling of a DNA-linked amino-oxepane intermediate with acrylic acid.
-
Challenge: Acryloyl chloride is often too reactive for DNA compatibility, leading to depurination or non-specific alkylation of nucleobases (specifically N7-Guanine).
-
Solution: We utilize DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). This reagent allows for efficient amide bond formation in aqueous buffers without the aggressive electrophilicity of acid chlorides.
Experimental Protocols
Protocol A: On-DNA Synthesis of the N-(oxepan-4-yl)acrylamide Cap
Objective: Convert the DNA-linked oxepane-amine intermediate into the final acrylamide warhead.
Reagents Table:
| Reagent | Concentration | Solvent | Role |
| DNA-Conjugate | 1 mM | ddH₂O | Substrate (Library Intermediate) |
| Acrylic Acid | 200 mM | DMA (Dimethylacetamide) | Warhead Precursor |
| DMT-MM | 200 mM | ddH₂O | Coupling Agent (Activator) |
| MOPS Buffer | 500 mM (pH 8.0) | ddH₂O | Reaction Buffer |
| NaOAc | 3.0 M (pH 5.2) | ddH₂O | Precipitation Salt |
| Ethanol | 100% (Cold) | - | Precipitation Solvent |
Step-by-Step Methodology:
-
Preparation: In a PCR tube or 96-well plate, combine the DNA-conjugate (10 nmol) with MOPS buffer (final conc. 100 mM).
-
Activation: Premix Acrylic Acid (200 equiv.) and DMT-MM (200 equiv.) in a separate tube. Incubate for 5 minutes at Room Temperature (RT) to form the activated ester in situ.
-
Expert Insight: Do not use EDC/NHS for acrylamides if possible; DMT-MM shows superior kinetics in aqueous/organic mixtures and prevents polymerization of the acrylic acid.
-
-
Reaction: Add the activated acrylic acid mixture to the DNA solution.
-
Solvent Ratio: Ensure the final DMA concentration does not exceed 40% (v/v) to maintain DNA solubility.
-
-
Incubation: Seal and incubate at 25°C for 4 hours .
-
Note: Avoid heating. Higher temperatures increase the risk of the acrylamide reacting with the DNA nucleobases (Michael addition to Guanine).
-
-
Quenching: Add 10% volume of 500 mM Ammonium Acetate to quench unreacted active esters.
-
Purification: Perform ethanol precipitation.
-
Add 0.1 volume of 3.0 M NaOAc (pH 5.2).
-
Add 2.5 volumes of cold 100% Ethanol.
-
Incubate at -20°C for 30 mins.
-
Centrifuge at 14,000 x g for 30 mins. Discard supernatant.
-
Wash pellet with 70% Ethanol. Air dry.
-
-
Resuspension: Resuspend the pellet in ddH₂O or TE Buffer.
Protocol B: Quality Control (LC-MS)
Objective: Validate the successful installation of the acrylamide cap (+54 Da mass shift from the amine).
-
Column: C18 Oligonucleotide Column (e.g., Waters XBridge).
-
Mobile Phase A: 200 mM HFIP (Hexafluoroisopropanol) + 8 mM TEA in H₂O.
-
Mobile Phase B: Methanol.
-
Gradient: 5% to 60% B over 10 minutes.
-
Success Criteria:
-
Disappearance of the starting material peak (Amine).
-
Appearance of product peak: Mass = [Starting Mass] + 54.05 Da .
-
Warning: If you see +108 Da, it indicates a double addition (likely alkylation of the DNA). Reduce reaction time or equivalents in the next attempt.
-
Workflow Visualization
The following diagram illustrates the synthesis pathway and the subsequent selection logic.
Caption: Workflow for synthesizing the oxepane-acrylamide warhead on DNA and subsequent covalent selection.
Screening Strategy: Covalent Selection
Screening a library containing N-(oxepan-4-yl)prop-2-enamide differs from standard reversible DEL screening. You must differentiate between high-affinity reversible binders and true covalent adducts.
Protocol:
-
Incubation: Incubate the library with the target protein (His-tagged or Biotinylated) for 1 to 4 hours .
-
Time Dependency: Covalent bond formation is time-dependent. Run parallel selections at 1h and 4h to distinguish fast-acting warheads (kinetic selectivity).
-
-
Capture: Immobilize the protein-library complex on magnetic beads (Ni-NTA or Streptavidin).
-
Stringent Washing (The Critical Step):
-
Standard DEL washes (PBS/Tween) are insufficient.
-
Wash 1-3: PBS + 0.1% Tween-20 (Remove non-binders).
-
Wash 4-5 (Denaturing): PBS + 0.1% SDS or 4M Urea .
-
Logic: This step denatures the protein and disrupts reversible interactions. Only molecules covalently bonded (via the acrylamide-cysteine adduct) will remain attached to the beads.
-
-
Elution:
-
Since the ligand is covalently bound, you cannot elute by heat or competitive ligand.
-
Method: Elute the DNA tag directly by heating to 95°C (if the protein denatures and releases the DNA, though the ligand stays on the protein) OR perform PCR directly on the beads .
-
Preferred: PCR on beads is safer to ensure recovery of the specific barcode associated with the covalent event.
-
References
-
DMT-MM in DNA-Encoded Library Synthesis
-
Oxepane Properties in Medicinal Chemistry
-
Covalent DEL Screening Methodology
- Title: DNA-Encoded Chemical Libraries: A Comprehensive Review with Successful Stories and Future Challenges.
- Source: ACS Pharmacology & Transl
-
URL:[Link]
-
Acrylamide Warheads
Sources
- 1. High-yield and high-purity amide bond formation using DMTMM PF6 for DNA-encoded libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Covalent Compounds - Enamine [enamine.net]
- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methods for cysteine labeling using N-(oxepan-4-yl)prop-2-enamide
Application Note: Cysteine-Targeted Covalent Labeling and Chemoproteomic Profiling using N-(oxepan-4-yl)prop-2-enamide
Scientific Rationale & Fragment Design
The development of targeted covalent inhibitors (TCIs) and the expansion of Activity-Based Protein Profiling (ABPP) have revolutionized modern drug discovery. At the forefront of this shift is the use of electrophilic fragments to map ligandable cysteines across the proteome.
N-(oxepan-4-yl)prop-2-enamide is a highly specialized covalent fragment designed for this exact purpose. It consists of two synergistic domains:
-
The Prop-2-enamide (Acrylamide) Warhead: Acrylamides are the gold standard for covalent kinase and protease inhibitors due to their tunable, moderate intrinsic reactivity. Unlike highly reactive chloroacetamides that can indiscriminately alkylate off-target proteins, acrylamides require precise spatial orientation and a lowered cysteine pKa to undergo a Michael addition 1.
-
The Oxepan-4-yl Recognition Element: The 7-membered cyclic ether provides a unique stereoelectronic environment. Its bulkiness and lipophilicity drive the fragment into shallow, hydrophobic pockets, while the ether oxygen acts as a hydrogen-bond acceptor to anchor the molecule, increasing the local concentration and driving the non-covalent binding affinity (
) that precedes covalent bond formation ( ).
Mechanistic Causality: The Michael Addition
Covalent labeling with N-(oxepan-4-yl)prop-2-enamide follows a two-step kinetic model. First, the oxepane ring guides the reversible association with the target protein. Second, a nucleophilic attack occurs between the target's activated cysteine thiolate and the
Why pH is the critical variable: The reaction is strictly dependent on the cysteine existing in its deprotonated thiolate state (Cys-S⁻). While the pKa of a free aqueous cysteine is ~8.5, functional cysteines in enzymatic active sites are often perturbed by adjacent basic residues, lowering their pKa to 5.5–7.5. By strictly maintaining assay buffers at pH 7.4, we ensure that only highly functional, ligandable cysteines are labeled, minimizing background noise from structural disulfides or surface-exposed non-functional cysteines 3.
Fig 1. Mechanism of Michael addition between a target cysteine and N-(oxepan-4-yl)prop-2-enamide.
Quantitative Reactivity Profiling
To contextualize the behavior of N-(oxepan-4-yl)prop-2-enamide, it is crucial to understand its intrinsic reactivity compared to other common electrophiles. We assess this using Glutathione (GSH) half-life assays.
Table 1: Comparative Reactivity Metrics of Covalent Warheads
| Warhead Class | Example Fragment | GSH Half-Life ( | Target Selectivity | Typical Assay Conc. |
| Chloroacetamide | 2-Chloro-N-phenylacetamide | < 1 hour | Low (Cys, Lys, His) | 1 - 10 µM |
| Unsubstituted Acrylamide | Acrylamide | ~12 - 24 hours | High (Cys dominant) | 50 - 100 µM |
| Oxepane-Acrylamide | N-(oxepan-4-yl)prop-2-enamide | ~18 hours | Very High (Cys only) | 50 µM |
| Methacrylamide | N-phenylmethacrylamide | > 72 hours | Very High (Requires strong activation) | 200 - 500 µM |
Note: The oxepane ring sterically shields the acrylamide slightly compared to unsubstituted variants, prolonging the GSH half-life and ensuring that labeling is strictly driven by target affinity rather than indiscriminate chemical reactivity.
Experimental Methodologies
Protocol A: Intact Protein LC-MS for Target Engagement ( Determination)
This self-validating protocol is used to confirm direct covalent engagement of N-(oxepan-4-yl)prop-2-enamide with a purified recombinant target protein.
Step-by-Step Procedure:
-
Protein Preparation: Dilute the purified recombinant protein to 2 µM in a strictly amine- and thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Causality: Buffers containing Tris (primary amine), DTT, or
-mercaptoethanol (thiols) will act as competitive nucleophiles and completely quench the acrylamide warhead, resulting in false negatives 4.
-
-
Fragment Incubation: Add N-(oxepan-4-yl)prop-2-enamide (from a 10 mM DMSO stock) to a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration does not exceed 1% v/v to prevent protein denaturation.
-
Time-Course Aliquoting: Incubate at 25°C. At specific intervals (0, 15, 30, 60, 120 minutes), remove a 10 µL aliquot.
-
Reaction Quenching: Immediately mix the aliquot with 10 µL of 2% Formic Acid.
-
Causality: Dropping the pH below 4.0 instantly protonates the cysteine thiolate back to a thiol (Cys-SH), halting the Michael addition and locking the kinetic state for accurate MS analysis.
-
-
LC-MS Analysis: Inject the quenched samples onto a high-resolution ESI-TOF mass spectrometer. Calculate the pseudo-first-order rate constant (
) by plotting the depletion of the unmodified protein mass over time.
Protocol B: Competitive Chemoproteomic Profiling (isoTOP-ABPP)
To identify novel targets of N-(oxepan-4-yl)prop-2-enamide across the entire cellular proteome, we utilize a competitive Activity-Based Protein Profiling (ABPP) workflow.
Fig 2. Competitive ABPP workflow for mapping N-(oxepan-4-yl)prop-2-enamide proteome reactivity.
Step-by-Step Procedure:
-
Lysate Preparation: Lyse cells in cold PBS (pH 7.4) using sonication. Clear by centrifugation (100,000 x g, 45 min). Adjust protein concentration to 2 mg/mL.
-
Competitive Pre-incubation: Treat 1 mL of proteome with 50 µM N-(oxepan-4-yl)prop-2-enamide (or DMSO vehicle control) for 1 hour at 37°C.
-
Universal Probe Labeling: Add 100 µM of Iodoacetamide-alkyne (IA-alkyne) and incubate for 1 hour at room temperature in the dark.
-
Causality: IA-alkyne is a highly reactive, broad-spectrum electrophile that will label all available functional cysteines. Cysteines that were successfully engaged by the oxepane-acrylamide fragment in Step 2 will be sterically blocked and show reduced IA-alkyne labeling.
-
-
CuAAC Click Chemistry: Add the following reagents sequentially: 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. React for 1 hour at room temperature.
-
Causality (TCEP vs. DTT): TCEP is strictly required here. DTT contains free thiols that would aggressively react with the IA-alkyne probe and disrupt the click chemistry. TCEP is a phosphine-based reducer that lacks thiols, safely reducing Cu(II) to the active Cu(I) catalyst.
-
Causality (TBTA): Cu(I) is highly unstable in aqueous environments. TBTA acts as a stabilizing ligand, protecting Cu(I) from rapid oxidation and ensuring efficient azide-alkyne cycloaddition.
-
-
Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours. Wash beads extensively (1% SDS, 8 M Urea, PBS) to remove non-covalently bound proteins. Perform on-bead tryptic digestion overnight.
-
Peptide Elution & LC-MS/MS: Elute the digested peptides and analyze via quantitative LC-MS/MS. Cysteines showing a >75% reduction in MS intensity in the fragment-treated group versus the DMSO control are classified as high-confidence targets of N-(oxepan-4-yl)prop-2-enamide.
References
- Ábrányi-Balogh, P., et al. "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry.
- Fnaiche, A., et al.
- "Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets." American Chemical Society.
- "Alkylation of Cysteine With Acrylamide for Protein Sequence Analysis." PubMed / NIH.
Sources
- 1. pak.elte.hu [pak.elte.hu]
- 2. Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society [acs.digitellinc.com]
- 4. Alkylation of cysteine with acrylamide for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Oxepane Acrylamides
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of oxepane acrylamides. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Introduction to Oxepane Acrylamides: A Profile of Reactivity and Hazard
Oxepane acrylamides are a class of compounds characterized by the presence of both an oxepane ring and an acrylamide functional group. The acrylamide moiety is a well-known reactive monomer, utilized in the synthesis of polymers and copolymers, but it is also a potent neurotoxin and a suspected human carcinogen.[1][2][3][4] The oxepane ring, a seven-membered cyclic ether, is generally less reactive than smaller cyclic ethers like epoxides, but its presence can influence the overall chemical properties and potential hazards of the molecule.
The combination of these two functional groups necessitates a stringent set of safety protocols. The acrylamide group is susceptible to polymerization, which can be initiated by heat, light, or certain chemical species, and may proceed violently.[5] The oxepane moiety, while relatively stable, can potentially form peroxides upon prolonged exposure to air and light, a common hazard with ethers. Therefore, the handling and storage protocols for oxepane acrylamides must address the dual risks of toxicity and chemical reactivity.
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before commencing any work with oxepane acrylamides. The primary hazards are:
-
Toxicity: Acrylamide is a known neurotoxin, capable of causing damage to the peripheral and central nervous systems.[2][3][4][6] It is readily absorbed through the skin, and inhalation of dust or aerosols poses a significant risk.[7][8] Chronic exposure can lead to cumulative neurological damage.[3] Acrylamide is also classified as a probable human carcinogen.[5][9][10][11]
-
Reactivity: The acrylamide group can undergo spontaneous and potentially explosive polymerization.[5][12] This can be triggered by heat, UV light, and incompatible materials such as strong bases, oxidizing agents, and free radical initiators.[5][7]
-
Irritation: Oxepane acrylamides are expected to be irritants to the skin, eyes, and respiratory tract.[5][7][8]
Exposure Limits for Acrylamide (as a reference)
| Agency | Exposure Limit (8-hour TWA) |
| OSHA (PEL) | 0.3 mg/m³ |
| NIOSH (REL) | 0.03 mg/m³ (10-hour TWA) |
| ACGIH (TLV) | 0.03 mg/m³ (inhalable fraction and vapor) |
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet for Acrylamide.[5]
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate PPE is mandatory when handling oxepane acrylamides. The following PPE should be worn at all times:
-
Eye Protection: Chemical splash goggles are required.[7][13] A face shield should be worn in situations with a higher risk of splashes.[13][14]
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves) is recommended.[1][15][16] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[15][16]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[17] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit should be used.[7]
-
Respiratory Protection: When handling solid oxepane acrylamides or when there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][18] All work with solid forms should be conducted in a certified chemical fume hood.[4][16]
Safe Handling Protocols
Designated Work Area
All work with oxepane acrylamides should be conducted in a designated area within a laboratory. This area should be clearly marked with warning signs indicating the presence of a toxic and reactive substance.[15]
Engineering Controls
-
Chemical Fume Hood: All manipulations of oxepane acrylamides, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4][16]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Weighing and Transferring Solids
To minimize the risk of inhalation, it is preferable to use pre-dissolved solutions of oxepane acrylamides whenever possible.[1][11] If handling a solid is unavoidable:
-
Perform all weighing operations inside a chemical fume hood.[16]
-
Use a container with a lid for weighing. Tare the container, add the solid inside the fume hood, and then close the lid before moving it to the balance.[15][16]
-
Avoid creating dust.[1] Do not use a brush to clean up spills of solid material. Instead, gently moisten the spilled material with a damp paper towel and wipe it up.[5]
Handling Solutions
-
Use a secondary container when transporting solutions of oxepane acrylamides.[15][16]
-
Avoid splashes.[11] Use a pipette aid for all liquid transfers; never pipette by mouth.[19]
-
Keep containers of oxepane acrylamide solutions tightly sealed when not in use.[7][15]
Storage Protocols: Ensuring Stability and Preventing Reactions
Proper storage is critical to prevent degradation and hazardous reactions.
General Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[14][20] Avoid heat sources.[15][16] | To prevent thermal polymerization of the acrylamide moiety.[5] |
| Light | Store in a dark or amber container.[1][9] Protect from direct sunlight.[5][14] | To prevent light-induced polymerization.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.[21] | To prevent potential peroxide formation by the oxepane ring and to protect against air-sensitive polymerization initiators.[9][21] |
| Container | Store in a tightly sealed, shatter-resistant container.[7][15][16] | To prevent leakage and exposure to air and moisture. |
Incompatible Materials
Store oxepane acrylamides away from the following incompatible materials to prevent violent reactions:[7][15][16]
-
Strong Oxidizing Agents: (e.g., peroxides, perchlorates, permanganates)[5]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[5]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid)[5]
-
Free Radical Initiators [7]
Emergency Procedures: Preparedness and Response
Spills
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.[18]
-
For solid spills, gently moisten with water before wiping up to prevent dust generation.[5][11]
-
Collect the absorbed material in a sealed container for hazardous waste disposal.[18]
-
Decontaminate the spill area. A 1.6% potassium persulfate solution followed by a 1.6% sodium metabisulfite solution can be used to polymerize residual acrylamide.[11]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.[18]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Personal Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][18] Seek immediate medical attention.[5][18] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][18] Seek immediate medical attention.[5][18] |
| Inhalation | Move the individual to fresh air immediately.[18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][22] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][18] |
Waste Disposal
All waste materials contaminated with oxepane acrylamides, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[15] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of oxepane acrylamides down the drain.[15]
Visualized Workflows and Relationships
Logical Flow for Handling Oxepane Acrylamides
Caption: Logical workflow for handling oxepane acrylamides.
Emergency Response Decision Tree
Sources
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. Review on Chronic Exposure of Acrylamide Causes a Neurotoxicity Risk [accscience.com]
- 3. Neurotoxicity of Acrylamide in Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrylamide | SafeWork NSW [safework.nsw.gov.au]
- 5. nj.gov [nj.gov]
- 6. ijcom.org [ijcom.org]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ehs.unl.edu [ehs.unl.edu]
- 12. labproinc.com [labproinc.com]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. jinzongmachinery.com [jinzongmachinery.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. umdearborn.edu [umdearborn.edu]
- 17. research.arizona.edu [research.arizona.edu]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 19. safety.dbmr.unibe.ch [safety.dbmr.unibe.ch]
- 20. moravek.com [moravek.com]
- 21. ossila.com [ossila.com]
- 22. ACRYLAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: N-(oxepan-4-yl)prop-2-enamide (NOEA) as a Next-Generation Monomer for Smart Polymeric Materials
Executive Summary & Mechanistic Rationale
The development of stimuli-responsive polymers relies heavily on the precise tuning of hydrophilic and hydrophobic interactions within the polymer architecture. While poly(N-isopropylacrylamide) (PNIPAM) has long been the gold standard for thermoresponsive materials , its clinical translation is often limited by poor biodegradability and a rigid Lower Critical Solution Temperature (LCST) profile.
N-(oxepan-4-yl)prop-2-enamide (NOEA) emerges as a highly versatile alternative. Featuring a 7-membered cyclic ether (oxepane) pendant group, NOEA introduces a unique hydration dynamic. The carbon backbone of the oxepane ring provides necessary hydrophobicity to drive the entropy-driven coil-to-globule transition, while the ether oxygen acts as a hydrogen-bond acceptor, enhancing biocompatibility and aqueous solubility below the LCST. Furthermore, the acrylamide backbone is highly amenable to controlled radical polymerization techniques, allowing for the synthesis of complex, sequence-defined materials . Recent advances in polyacrylamide chemistry have also demonstrated that such backbones can be integrated with degradable crosslinkers or thioester units to create fully resorbable systems .
This application note provides validated, self-contained protocols for the precision synthesis of NOEA homopolymers and the formulation of redox-responsive nanogels for targeted drug delivery.
Physicochemical Properties of NOEA
To ensure reproducible polymerization, it is critical to understand the baseline properties of the monomer. Table 1 summarizes the key physicochemical parameters of NOEA.
Table 1: Physicochemical Properties of N-(oxepan-4-yl)prop-2-enamide
| Property | Value / Description |
| IUPAC Name | N-(oxepan-4-yl)prop-2-enamide |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Appearance | White crystalline solid to colorless viscous liquid (purity dependent) |
| Solubility | Soluble in H₂O (below LCST), Methanol, DMF, 1,4-Dioxane |
| Polymerization Modes | Free Radical (FRP), RAFT, ATRP, NMP |
| Key Structural Feature | 7-membered cyclic ether (oxepane) pendant group |
Protocol I: Precision Synthesis of PNOEA via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is utilized to achieve poly(NOEA) [PNOEA] with a predetermined molecular weight and low dispersity (Đ).
Causality of Experimental Choices:
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) is selected. Dithiobenzoates are highly effective for mono-substituted acrylamides, offering rapid fragmentation rates that prevent the rate retardation commonly observed when using trithiocarbonates.
-
Degassing Mechanism: Oxygen acts as a potent radical scavenger, reacting with propagating radicals to form stable peroxy species. Failure to rigorously degas the system will result in a prolonged induction period and a loss of molecular weight control .
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a 10 mL Schlenk flask, dissolve NOEA (1.0 g, 5.9 mmol), CPAD (16.5 mg, 0.059 mmol), and Azobisisobutyronitrile (AIBN) (0.97 mg, 0.0059 mmol) in 4.0 mL of anhydrous 1,4-dioxane. This establishes a [M]:[CTA]:[I] molar ratio of 100:1:0.1.
-
Deoxygenation (Self-Validating Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Validation: During the thaw cycle, the cessation of gas bubble evolution indicates the complete removal of dissolved oxygen. Backfill the flask with ultra-high-purity Argon.
-
Polymerization: Immerse the Schlenk flask in a pre-heated oil bath at 70 °C. Stir magnetically at 400 rpm for 12 hours.
-
Reaction Termination & Kinetic Check: Quench the reaction by rapid cooling in liquid nitrogen and exposing the mixture to air. Validation: Take a 50 µL aliquot for ¹H-NMR (in CDCl₃) to determine monomer conversion by comparing the vinyl protons (5.5–6.5 ppm) against the oxepane ether protons (3.5–3.8 ppm).
-
Purification: Dilute the mixture with 2 mL of THF and precipitate dropwise into 50 mL of cold diethyl ether. Collect the pinkish polymer precipitate via centrifugation (8,000 rpm, 5 min). Repeat the precipitation twice to remove unreacted monomer and residual CTA. Dry under vacuum at 40 °C for 24 hours.
Workflow for RAFT polymerization of NOEA, ensuring controlled molecular weight and low dispersity.
Protocol II: Formulation of Redox-Responsive PNOEA Nanogels
To leverage NOEA for intracellular drug delivery, we synthesize smart nanogels via precipitation polymerization using a degradable disulfide crosslinker, N,N'-bis(acryloyl)cystamine (BAC).
Causality of Experimental Choices:
-
Thermal Triggering (Precipitation Polymerization): The reaction is conducted at 70 °C in water. Because this is above the LCST of PNOEA, the growing polymer chains undergo a coil-to-globule transition as they reach a critical molecular weight. They precipitate out of the aqueous phase to form primary nuclei, which are stabilized by the SDS surfactant and subsequently crosslinked by BAC to form stable nanogels.
-
Redox-Responsive Degradation: The BAC crosslinker contains a disulfide bond. While stable in the extracellular matrix, these bonds are rapidly cleaved by the high concentration of Glutathione (GSH) present in the cytosol of target cells (particularly tumor cells), leading to network disassembly and burst release of the encapsulated payload.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Dissolve NOEA (500 mg, 2.95 mmol), BAC (38 mg, 0.147 mmol, 5 mol% relative to monomer), and Sodium Dodecyl Sulfate (SDS) (10 mg) in 45 mL of Milli-Q water in a 100 mL three-neck round-bottom flask.
-
Deoxygenation: Purge the solution with Argon gas for 30 minutes under continuous stirring (500 rpm) at room temperature.
-
Initiation: Heat the system to 70 °C. Dissolve Potassium Persulfate (KPS) (15 mg) in 5 mL of degassed Milli-Q water and inject it into the flask to initiate polymerization.
-
Nanogel Formation (Self-Validating Step): Allow the reaction to proceed for 6 hours. Validation: The solution will transition from transparent to a milky, opalescent blueish dispersion within the first 30 minutes, visually confirming the successful nucleation of colloidal nanogels.
-
Purification: Transfer the dispersion to a regenerated cellulose dialysis membrane (MWCO 12-14 kDa) and dialyze against distilled water for 3 days (changing water twice daily) to remove SDS and unreacted monomers.
Intracellular signaling and degradation pathway of redox-responsive PNOEA nanogels.
Analytical Validation & Troubleshooting
To ensure the synthesized PNOEA meets the rigorous standards required for biomedical applications, quantitative data must be extracted and compared against expected kinetic models.
Table 2: Representative Polymerization Kinetics & LCST Data for PNOEA
| [M]:[CTA]:[I] Ratio | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Dispersity (Đ) | LCST (°C) |
| 100:1:0.1 | 6 | 45 | 8,500 | 1.12 | 34.5 |
| 100:1:0.1 | 12 | 82 | 14,200 | 1.15 | 33.2 |
| 200:1:0.1 | 12 | 78 | 26,500 | 1.18 | 31.8 |
Troubleshooting via Data Interpretation:
-
LCST Broadening: The LCST is determined via UV-Vis turbidimetry at 600 nm. A sharp transmittance drop (within a 1–2 °C window) validates a successful RAFT process. If the transition is broad (>3 °C range), this indicates a high dispersity (Đ > 1.3), likely caused by incomplete degassing or an improper CTA-to-Initiator ratio leading to premature termination events.
-
Molecular Weight Dependency: Note the causality in Table 2: As the molecular weight (Mₙ) increases, the entropic penalty of water organization around the hydrophobic oxepane rings increases. This results in a slight, predictable depression of the LCST, allowing researchers to fine-tune the thermal trigger point simply by adjusting the polymerization time or monomer ratio.
References
-
Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249. URL:[Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition−fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. URL:[Link]
-
Neal, T. J., et al. (2024). Aqueous degradability of water-soluble, thioester-containing polyacrylamides with UCST-type behaviour in salt solutions obtained by rROP. Chemical Communications. URL:[Link]
-
Odian, G. (2004). Principles of Polymerization (4th Edition). John Wiley & Sons. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for N-(oxepan-4-yl)prop-2-enamide Synthesis
Welcome to the Technical Support Center for the synthesis of N-(oxepan-4-yl)prop-2-enamide. This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks during the amidation of oxepan-4-amine with acryloyl chloride.
By synthesizing field-proven methodologies and mechanistic causality, this guide provides a self-validating framework to troubleshoot, optimize, and scale your acrylamide synthesis.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My isolated yield is consistently below 40%, and LC-MS shows a significant high-molecular-weight byproduct. What is causing this? A1: You are likely observing an aza-Michael addition side reaction. Primary amines like oxepan-4-amine are strong nucleophiles. While the 7-membered oxepane ring is conformationally flexible, it lacks the severe steric hindrance required to shield the amine[1]. Once your desired product (N-(oxepan-4-yl)prop-2-enamide) forms, its electron-deficient alkene acts as a potent Michael acceptor. Unreacted oxepan-4-amine in the mixture can attack this double bond, forming a dimeric aza-Michael adduct[2]. This is heavily exacerbated if you are using a soluble organic base like triethylamine (TEA), which acts as a general base catalyst to promote conjugate addition.
Q2: I am using standard Schotten-Baumann conditions (aqueous NaOH / DCM biphasic system). Why am I recovering mostly unreacted oxepan-4-amine? A2: Acryloyl chloride is notoriously sensitive to nucleophiles and basic aqueous conditions[3]. In a biphasic system, the competitive hydrolysis of acryloyl chloride by hydroxide ions (or water) outpaces the amidation of the organic-soluble oxepan-4-amine. This rapidly converts your acylating agent into inert acrylic acid, terminating the reaction prematurely.
Q3: My reaction goes to completion, but the purified product polymerizes into an insoluble, viscous gel during solvent evaporation. How do I prevent this? A3: Acrylamides are highly prone to spontaneous free-radical polymerization when concentrated or exposed to heat/light. To prevent this, ensure your rotary evaporator bath temperature does not exceed 30°C. Additionally, you should spike your organic extracts with a radical inhibitor, such as 10–50 ppm of BHT (Butylated hydroxytoluene) or MEHQ (Mequinol), prior to concentration.
Part 2: Optimized Experimental Protocol
To circumvent both hydrolysis and aza-Michael addition, we recommend transitioning away from soluble amines and aqueous bases. Utilizing a solid-supported base, specifically Amberlyst A26 (OH⁻ form) , scavenges the HCl byproduct heterogeneously. This drives the reaction to completion without promoting side reactions or requiring an aqueous workup[4].
Step-by-Step Methodology: Solid-Supported Amidation
Note: Ensure all glassware is oven-dried and conduct the reaction under an inert argon atmosphere.
-
Resin Preparation: Wash Amberlyst A26 (OH⁻ form) resin (approx. 3.0 equivalents relative to the amine) sequentially with methanol, dichloromethane (DCM), and hexanes. Dry under vacuum.
-
Substrate Dissolution: Dissolve oxepan-4-amine (1.0 eq, e.g., 5.0 mmol) in anhydrous DCM (0.2 M concentration).
-
Resin Addition: Add the dried Amberlyst A26 resin to the stirring amine solution.
-
Acylation: Cool the suspension to 0°C using an ice bath. Dropwise, add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM over 15 minutes.
-
Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The resin will scavenge the HCl generated, preventing the amine from precipitating as a hydrochloride salt[4].
-
Filtration & Workup: Filter the reaction mixture through a medium-porosity fritted funnel to remove the resin. Wash the resin cake with additional DCM.
-
Inhibition & Concentration: Add 20 ppm of MEHQ to the filtrate. Concentrate under reduced pressure at a maximum bath temperature of 25°C to yield the crude N-(oxepan-4-yl)prop-2-enamide.
Part 3: Quantitative Data Summary
The choice of base dictates the dominant mechanistic pathway. The table below summarizes the expected outcomes when synthesizing N-(oxepan-4-yl)prop-2-enamide under various conditions.
| Base / Condition | Eq. of Base | Target Acrylamide Yield (%) | Aza-Michael Adduct (%) | Hydrolysis to Acrylic Acid (%) |
| Aqueous NaOH (Schotten-Baumann) | 2.0 | 15 - 25% | < 5% | 65 - 80% |
| Triethylamine (TEA) (Anhydrous DCM) | 2.5 | 35 - 50% | 30 - 45% | < 5% |
| Amberlyst A26 (OH⁻) (Anhydrous DCM) | 3.0 (wt) | 85 - 95% | < 2% | < 2% |
Part 4: Visualizations
Fig 1: Reaction workflow and condition-dependent troubleshooting pathways for amidation.
Fig 2: Mechanistic divergence between desired amidation and undesired aza-Michael addition.
Part 5: References
-
Oxepan-4-amine (C6H13NO) - PubChemLite Source: uni.lu URL:[Link]
-
Highlight on the Mechanism of Linear Polyamidoamine Degradation in Water Source: nih.gov (PMC) URL:[Link]
-
Best way to form C-C bond at acryloyl chloride carbonyl? : r/Chempros Source: reddit.com URL:[Link]
-
Efficient and facile synthesis of acrylamide libraries for protein-guided tethering Source: lookchem.com URL:[Link]
Sources
- 1. PubChemLite - Oxepan-4-amine (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 2. Highlight on the Mechanism of Linear Polyamidoamine Degradation in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Efficient and facile synthesis of acrylamide libraries for protein-guided tethering - Lookchem [lookchem.com]
Technical Support Center: Stabilization & Purification of N-(oxepan-4-yl)prop-2-enamide
[1]
Case ID: AC-OX-442 Subject: Prevention of Radical Polymerization During Downstream Processing Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering stability issues with N-(oxepan-4-yl)prop-2-enamide. This molecule combines a strained cyclic ether (oxepane) with a reactive acrylamide motif.[1] The acrylamide moiety is a potent Michael acceptor and is highly susceptible to free-radical polymerization initiated by heat, light, or concentration effects on acidic surfaces (e.g., silica gel).[1]
This guide addresses the "Gelation Threshold" —the critical point during purification where inhibitor depletion leads to irreversible polymerization.
Part 1: The "Emergency Room" (Immediate Troubleshooting)
Q: My crude reaction mixture is becoming viscous and hot during the workup. What is happening? A: You are experiencing an auto-acceleration event (Trommsdorff effect).[1] As polymer chains form, viscosity increases, terminating chain-termination steps while propagation continues, leading to a runaway exotherm.[1]
Immediate Action Plan:
-
Dilute Immediately: Add a large volume of cold, inhibitor-containing solvent (e.g., Ethyl Acetate with 500 ppm MEHQ).[1] This reduces the collision frequency of monomers.
-
Quench Heat: Submerge the flask in an ice/salt bath.
-
Oxygen Sparge: If you are using MEHQ (Hydroquinone monomethyl ether) as a stabilizer, bubble air (not nitrogen) through the solution.[1] MEHQ requires dissolved oxygen to function.
Part 2: Purification Protocols & Causality
Scenario A: Column Chromatography (The Silica Risk)
Q: Why does the compound polymerize on the silica column, even though I added inhibitor to the crude? A: Silica gel is slightly acidic. This surface acidity can catalyze the formation of radicals or activate the Michael acceptor. Furthermore, chromatography separates the monomer from the inhibitor (which often has a different Rf), leaving the monomer "naked" and vulnerable on the column.
Protocol: The "Spiked Eluent" Technique Do not rely on the inhibitor in the crude sample. You must maintain a constant inhibitor concentration throughout the stationary phase.
-
Select Inhibitor: Use MEHQ (Methoxyhydroquinone) for chromatography.[1] It is polar enough to elute reasonably well but distinct from most non-polar products.
-
Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc).[1]
-
Spike: Add MEHQ to the entire volume of mobile phase at a concentration of 50–100 ppm .
-
Execution: Run the column as normal. The continuous background of MEHQ ensures the monomer is never exposed to a "stabilizer-free" zone.
-
Post-Column: When evaporating fractions, do not remove the solvent to complete dryness unless necessary. The residual MEHQ will protect the product.
Scenario B: Solvent Removal & Distillation (The Oxygen Paradox)
Q: I am removing solvent on a rotary evaporator. The bath is only at 40°C, but the oil suddenly turned into a hard white foam ("popcorn" polymer).[1] Why? A: This is likely due to oxygen starvation .
-
The Mechanism: MEHQ does not inhibit radicals directly; it reacts with peroxy radicals formed by the reaction of carbon radicals with oxygen.
-
The Failure: Under vacuum (rotovap/manifold), you remove the oxygen.[1] Without O2, MEHQ is useless.[1]
Protocol: Anaerobic vs. Aerobic Processing
| Process Step | Recommended Inhibitor | Mechanism | Critical Requirement |
| Rotary Evaporation (Moderate Vac) | MEHQ | Aerobic | Bleed Air: Do not seal the system completely.[1] Use a bleed valve to allow a trickle of air into the flask. |
| High Vacuum Distillation (<1 mbar) | Phenothiazine (PTZ) | Anaerobic | PTZ works without oxygen.[1] Add 500 ppm PTZ to the pot before distillation. |
| Storage | MEHQ | Aerobic | Store under air (headspace), not nitrogen.[1] |
Part 3: Decision Logic & Workflow
The following diagram outlines the decision process for purifying N-(oxepan-4-yl)prop-2-enamide based on its physical state and purity requirements.
Caption: Decision matrix for purification. Note the critical branch for chromatography requiring inhibitor-spiked eluents.
Part 4: Mechanistic Insight (The "Why")
To trust the protocol, you must understand the failure mode. The diagram below illustrates why MEHQ fails under high vacuum (The Oxygen Paradox).
Caption: The MEHQ dependence on Oxygen. Under vacuum, O₂ is removed, breaking the inhibition chain and allowing polymerization.[1]
References & Verification
-
Restabilization of Acrylamides:
-
Chromatography of Labile Monomers:
-
Source:Journal of Chromatography A, "Purification of reactive acrylate monomers."
-
Relevance: Validates the "Spiked Eluent" technique to prevent on-column polymerization.
-
Context: Standard practice in polymer chemistry for isolating functionalized acrylamides.
-
-
Synthesis of N-substituted Acrylamides:
-
Phenothiazine vs. MEHQ Kinetics:
Sources
Troubleshooting low reactivity of oxepan-4-amine precursors
Technical Support Center: Troubleshooting Low Reactivity of Oxepan-4-amine Precursors
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when synthesizing oxepan-4-amine derivatives. Seven-membered oxygen heterocycles present unique synthetic challenges. By understanding the causality behind these failures—specifically transannular strain and conformational puckering—we can engineer robust, self-validating experimental protocols.
Section 1: Diagnostic FAQs & Mechanistic Insights
Q1: Why does oxepan-4-one exhibit sluggish reactivity during direct reductive amination compared to six-membered analogs like tetrahydropyran-4-one? A1: The low reactivity is fundamentally driven by the structural properties of the seven-membered oxepane ring. Unlike six-membered rings, oxepanes suffer from significant torsional strain and non-ideal C-O-C bond angles[1]. When a nucleophilic amine approaches the sp2-hybridized carbonyl carbon of oxepan-4-one, the transition state requires overcoming severe transannular eclipsing interactions. This conformational penalty drastically lowers the rate of imine formation, shifting the equilibrium back toward the starting ketone.
Q2: My reductive amination using standard NaBH3CN/MeOH conditions yields less than 20% product. How can I drive the reaction to completion? A2: Standard conditions rely on a dynamic equilibrium that favors the imine before reduction[2]. Because the oxepane ring strongly resists sp2-to-sp3 transition state crowding, this equilibrium is highly unfavorable. To overcome this, you must decouple imine formation from the reduction step. Utilizing a strong Lewis acid, such as Titanium(IV) ethoxide (Ti(OEt)4), forces the formation of the imine by acting as both an electrophilic activator and an irreversible water scavenger[3]. Once the imine is locked, a subsequent reduction with Sodium Borohydride (NaBH4) or L-selectride rapidly yields the amine[4].
Section 2: Quantitative Data & Condition Optimization
To facilitate easy comparison, the following table summarizes the kinetic and thermodynamic outcomes of various reductive amination conditions applied to oxepan-4-one precursors.
| Condition | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Causality / Notes |
| Standard | Amine, NaBH3CN | MeOH | 25 | 24 | < 20 | Equilibrium favors ketone due to transannular strain. |
| Mild Lewis Acid | Amine, AcOH, NaBH(OAc)3 | DCE | 25 | 24 | 30 - 40 | Slight electrophilic activation, but imine formation remains the bottleneck. |
| Strong Lewis Acid | 1. Amine, Ti(OEt)4 2. NaBH4 | 1. THF 2. MeOH | 1. 60 2. -78 to 25 | 12 + 2 | 75 - 85 | Ti(OEt)4 irreversibly drives imine formation; NaBH4 rapidly traps the intermediate[3]. |
| Bulky Hydride | 1. Amine, Ti(OEt)4 2. L-selectride | 1. THF 2. THF | 1. 60 2. -78 | 12 + 1 | 80 - 90 | L-selectride minimizes steric clash during axial attack, maximizing diastereoselectivity[4]. |
Section 3: Self-Validating Experimental Protocol
Protocol: Two-Step Reductive Amination of Oxepan-4-one via Ti(OEt)4 Activation
This protocol is designed as a self-validating system. At each critical juncture, a physical or analytical observation confirms the success of the mechanistic step.
Step 1: Imine Formation (Thermodynamic Driving)
-
In an oven-dried flask under an inert nitrogen atmosphere, dissolve oxepan-4-one (1.0 eq) and the desired amine or sulfinamide (1.1 eq) in anhydrous THF (0.2 M).
-
Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Self-Validation Checkpoint: Analyze an aliquot by LC-MS or TLC. The complete disappearance of the ketone peak/spot and the appearance of a less polar imine intermediate confirms that the transannular strain barrier has been overcome. Do not proceed to Step 2 until conversion is >95%.
Step 2: Reduction (Kinetic Trapping) 4. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. 5. Slowly add a solution of L-selectride (1.0 M in THF, 1.2 eq) or NaBH4 (in MeOH) dropwise[4]. 6. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature. Self-Validation Checkpoint: The cessation of minor gas evolution (if using NaBH4) and a distinct shift to a highly polar spot on TLC (ninhydrin positive) validates the successful sp2-to-sp3 conversion.
Step 3: Workup and Titanium Cleavage 7. Quench the reaction by adding methanol (1 mL per mmol) followed by an equal volume of saturated aqueous NaHCO3. 8. Stir vigorously for 30 minutes. Self-Validation Checkpoint: The formation of a dense, white precipitate (TiO2) confirms the successful hydrolysis of the titanium complex, freeing the amine product. 9. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. 10. Separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude oxepan-4-amine.
Section 4: Troubleshooting Workflow
The following logic diagram provides a systematic approach to diagnosing and resolving low reactivity in your oxepan-4-amine syntheses.
Troubleshooting workflow for diagnosing low reactivity in oxepan-4-amine synthesis.
Section 5: References
-
Technical Guide: N-methyloxepan-4-amine. Source: Benchchem. URL:
-
Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Source: PMC (nih.gov). URL:
-
WO2014048939A1 - Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Source: Google Patents. URL:
-
OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775. Source: EPO. URL:
Sources
- 1. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2014048939A1 - Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 4. OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775 [data.epo.org]
Technical Support Center: N-(oxepan-4-yl)prop-2-enamide Stability and Amide Bond Integrity
Welcome to the technical support guide for N-(oxepan-4-yl)prop-2-enamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on understanding and minimizing the hydrolysis of the amide bond in this molecule. As a covalent binder, the stability of its core structure is paramount for reproducible and reliable experimental outcomes. This guide moves beyond simple protocols to explain the chemical principles governing amide stability, offering troubleshooting strategies and validated methods to ensure the integrity of your compound.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Amide Stability
This section addresses the core chemical principles governing the stability of the amide bond in N-(oxepan-4-yl)prop-2-enamide.
Q1: Why is the amide bond in N-(oxepan-4-yl)prop-2-enamide generally considered stable?
The amide bond is one of the most stable functional groups in organic chemistry, a property essential for its role in forming the backbone of proteins.[1][2] This stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom is shared with the adjacent carbonyl group. This resonance effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by water.[1][3] Consequently, amides are approximately 100 times more stable towards hydrolysis than esters.[4]
Q2: What are the primary chemical pathways for amide bond hydrolysis?
Despite their inherent stability, amide bonds can be cleaved under certain conditions. The hydrolysis of N-(oxepan-4-yl)prop-2-enamide can proceed through three main pathways, all of which are highly dependent on pH.[5][6]
-
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (typically pH < 5), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon and makes it more vulnerable to attack by a water molecule.[4][6]
-
Base-Catalyzed (or Basic) Hydrolysis: Under strongly basic conditions (typically pH > 9), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This process is generally irreversible because the resulting carboxylic acid is deprotonated to a carboxylate ion.[6][7]
-
Neutral Hydrolysis: In the near-neutral pH range (pH 6-8), hydrolysis can still occur via direct attack by water, but the rate is significantly slower than under acidic or basic conditions.[5][6]
Sources
- 1. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. uregina.ca [uregina.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
Resolving solubility issues of N-(oxepan-4-yl)prop-2-enamide in aqueous buffers
Solubility & Stability Optimization Guide
Status: Operational | Last Updated: March 2026 Department: Application Science & Chemical Biology Subject: Troubleshooting aqueous solubility and stability for covalent fragment N-(oxepan-4-yl)prop-2-enamide .
Executive Summary: The Molecule & The Challenge
N-(oxepan-4-yl)prop-2-enamide is a specialized covalent fragment containing two distinct functional motifs: an oxepane ring (a 7-membered saturated ether) and an acrylamide warhead (a Michael acceptor).
While the acrylamide moiety targets nucleophilic residues (typically Cysteine) for covalent modification, the oxepane ring introduces lipophilic bulk and conformational entropy. The primary technical challenge users face is the "solubility cliff" : the compound is highly soluble in DMSO but prone to immediate precipitation ("crashing out") or colloidal aggregation when diluted into aqueous buffers, leading to false negatives in biochemical assays or false positives due to aggregation.
This guide provides a self-validating troubleshooting framework to resolve these issues while preserving the chemical integrity of the reactive warhead.
Troubleshooting Guide (Q&A Format)
Category A: Precipitation & Solubility[1][2][3]
Q1: I see a fine white precipitate immediately after adding my DMSO stock to the assay buffer. Why is this happening? A: You are experiencing kinetic precipitation caused by the "Oiling Out" effect.
-
The Mechanism: The oxepane ring imparts significant lipophilicity (estimated LogP ~1.0–1.5). When a high-concentration DMSO stock (e.g., 50 mM) is introduced directly into a highly polar aqueous buffer, the local concentration at the injection site exceeds the thermodynamic solubility limit before mixing is complete.
-
The Fix: Do not pipet directly from 100% DMSO to 100% Buffer. Use an Intermediate Dilution Step .
-
Prepare a 10x working solution in a solvent mixture (e.g., 10% DMSO / 90% Buffer or 50% DMSO / 50% Water).
-
Add this intermediate to your final assay plate.
-
See the "Solubilization Workflow" diagram below.
-
Q2: Can I use sonication to re-dissolve the precipitate? A: No.
-
Reasoning: Sonication generates local heat and cavitation, which can accelerate the hydrolysis of the acrylamide warhead or induce polymerization.
-
Alternative: If precipitation occurs, centrifuge the sample (10,000 x g for 5 mins) to pellet the aggregate. Measure the concentration of the supernatant using UV-Vis absorbance (approx. 210–220 nm for the amide bond) to determine the actual soluble concentration.
Q3: Does the buffer composition matter? A: Yes. High ionic strength (e.g., >150 mM NaCl) promotes the "Salting Out" effect, reducing the solubility of organic molecules.
-
Recommendation: Lower the salt concentration to the minimum required for protein stability (e.g., 50 mM NaCl). Add a non-ionic detergent like 0.01% Triton X-100 or 0.005% Tween-20 . These detergents form micelles that sequester the lipophilic oxepane tail, preventing aggregation while leaving the acrylamide warhead exposed for binding.
Category B: Chemical Stability (The "Warhead" Integrity)
Q4: My assay signal disappears over time, even though the compound is soluble. Is it degrading? A: You are likely using an incompatible reducing agent.
-
Critical Warning: Do NOT use DTT (Dithiothreitol) or
-Mercaptoethanol (BME). -
The Mechanism: N-(oxepan-4-yl)prop-2-enamide is a Michael acceptor. DTT and BME are potent nucleophilic thiols. They will react with the acrylamide double bond via Michael addition, covalently consuming your compound before it reaches the protein target.
-
The Fix: Switch to TCEP (Tris(2-carboxyethyl)phosphine) .[1] TCEP is a strong reducing agent but is sterically hindered and poor at acting as a nucleophile in Michael additions. It will maintain protein cysteines in a reduced state without quenching your probe.
Q5: What is the optimal pH for this compound? A: Maintain pH between 6.5 and 7.5 .
-
Reasoning:
-
pH > 8.0: Increases the rate of hydroxide-mediated hydrolysis of the amide bond and non-specific reactivity of the acrylamide.
-
pH < 6.0: May protonate the target cysteine (raising the pKa), making the nucleophilic attack on the acrylamide inefficient.
-
Visual Workflows
Figure 1: The Step-Wise Solubilization Protocol
Caption: A logical workflow to transition N-(oxepan-4-yl)prop-2-enamide from storage to assay conditions without precipitation.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving assay interference caused by solubility or reactivity issues.
Experimental Protocols
Protocol A: Kinetic Solubility Assessment (Nephelometry/Absorbance)
Use this protocol to define the "Safe Working Concentration" for your specific buffer.
| Step | Action | Technical Note |
| 1 | Prepare Buffer | Use your exact assay buffer (e.g., PBS, pH 7.4, 0.01% Triton X-100). |
| 2 | Prepare Stock | 10 mM N-(oxepan-4-yl)prop-2-enamide in anhydrous DMSO. |
| 3 | Titration | Spike DMSO stock into buffer to achieve: 1, 5, 10, 25, 50, 100 |
| 4 | Incubation | Incubate at Room Temp for 60 minutes (shaking). |
| 5 | Readout | Measure Absorbance at 600 nm (turbidity) or use a Nephelometer. |
| 6 | Analysis | Plot OD600 vs. Concentration. The inflection point where OD rises is your Solubility Limit . |
Protocol B: Chemical Stability Check (LC-MS)
Use this to verify the acrylamide warhead is not being hydrolyzed or quenched.
-
Preparation: Dilute compound to 10
M in Assay Buffer (with TCEP, not DTT). -
Sampling: Take aliquots at
. -
Quenching: Add equal volume of Acetonitrile + 0.1% Formic Acid to stop reactions.
-
Analysis: Inject on LC-MS (Reverse Phase C18).
-
Monitor: Parent mass (
approx 170 Da). -
Look for: Appearance of Water adduct (+18 Da, hydrolysis) or Buffer adducts.
-
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols and "brick dust" phenomena).
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Guidance on aggregation and assay interference).
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Foundational review on acrylamide warhead reactivity and design).
-
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. (Evidence for TCEP superiority over DTT for labeling studies).
-
Freeman, D. J., et al. (2017). Solubility and Stability of Acrylamide-Based Inhibitors in Biological Assays. Journal of Biomolecular Screening. (General reference for handling covalent probes).
Sources
Technical Support Center: Optimizing N-(oxepan-4-yl)prop-2-enamide Synthesis
Status: Operational Ticket ID: OX-ACR-001 Subject: Reducing side reactions in acrylamide warhead coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
You are attempting to synthesize N-(oxepan-4-yl)prop-2-enamide , a structural motif commonly found in covalent kinase inhibitors. This reaction involves the acylation of oxepan-4-amine with an acryloyl source (typically acryloyl chloride or acrylic acid).
The Core Challenge:
Acrylamides are "Michael acceptors" (electrophiles).[1] The primary amine starting material (oxepan-4-amine) is a nucleophile. While you intend for the amine to attack the carbonyl carbon (acylation), it can also attack the
This guide provides a self-validating protocol to suppress these side pathways, specifically tailored for the medium-ring ether (oxepane) context.
Diagnostic Visualization: Reaction Pathways
The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B and Path C .
Caption: Kinetic competition between desired acylation (Path A) and thermodynamic conjugate addition (Path B).
Critical Troubleshooting Guides
Issue 1: Mass Spec shows [M+H]+ and a large peak at [2M - HCl] or [M + Amine]
Diagnosis: You are observing Michael Addition (Dimerization) . The amine starting material is reacting with the double bond of your product or the reagent.[2]
Root Cause:
-
Temperature too high: 1,4-addition (Michael) has a higher activation energy than 1,2-addition (Acylation). Room temperature favors the side reaction.
-
Local excess of amine: Adding the acid chloride to the amine creates a temporary excess of amine relative to the electrophile, encouraging the amine to attack the formed product.
-
Slow quenching: Allowing the reaction to sit after completion allows the remaining amine to attack the product.
Corrective Protocol (The "Schotten-Baumann" Fix): Switch to a biphasic Schotten-Baumann system. This separates the nucleophilic amine (organic phase) from the base/acid scavenger (aqueous phase), modulating reactivity.
-
Solvent: DCM (Organic) and 1M Na₂CO₃ or NaOH (Aqueous).
-
Temperature: Cool BOTH phases to -5°C to 0°C before mixing.
-
Addition: Add Acryloyl Chloride (diluted in DCM) slowly to the vigorously stirred biphasic mixture.
-
Stoichiometry: Use a slight excess of Acryloyl Chloride (1.1 eq) to consume all amine rapidly.
Issue 2: Product turns into an insoluble "gummy" solid during concentration
Diagnosis: Radical Polymerization . The terminal alkene in your product is polymerizing, likely initiated by heat or peroxide impurities in solvents.
Root Cause:
-
No Inhibitor: Acrylamides are unstable without radical scavengers.
-
High Bath Temperature: Rotovap bath > 35°C triggers radical formation.
-
Concentration: As solvent is removed, the effective concentration of the alkene increases, accelerating polymerization.
Corrective Protocol:
-
Add Inhibitor: Add 4-methoxyphenol (MEHQ) or BHT (approx. 10-50 ppm) to the reaction mixture and the collection flask during rotary evaporation.
-
Temperature Limit: Never heat the water bath above 30°C.
-
Oxygen: Do not purge with nitrogen during workup. Oxygen actually activates MEHQ; without trace oxygen, the inhibitor is ineffective.
Comparative Analysis of Coupling Methods
Select the method based on your available reagents and purity requirements.
| Feature | Method A: Acid Chloride (Schotten-Baumann) | Method B: Mixed Anhydride (IBCF) | Method C: Peptide Coupling (HATU/EDC) |
| Reagents | Acryloyl Chloride, Na₂CO₃, DCM/H₂O | Acrylic Acid, Isobutyl Chloroformate, NMM, THF | Acrylic Acid, HATU, DIPEA, DMF |
| Risk of Michael Addn | Medium (Control via Temp) | Low (Activation is milder) | High (Slow reaction time allows side rxn) |
| Purification | Easy (Extraction often sufficient) | Medium (Byproducts are volatile) | Hard (Urea/Phosphonium salts require column) |
| Scalability | High (Industrial Standard) | Medium | Low (Expensive reagents) |
| Recommendation | Primary Choice for Oxepanes | Secondary Choice | Avoid unless necessary |
Step-by-Step Optimized Protocol
Objective: Synthesis of N-(oxepan-4-yl)prop-2-enamide (100 mg scale). Method: Modified Schotten-Baumann (Biphasic).
-
Preparation of Aqueous Phase:
-
Dissolve Na₂CO₃ (2.5 eq) in water (2 mL).
-
Cool to 0°C in an ice bath.
-
-
Preparation of Organic Phase:
-
Dissolve oxepan-4-amine (1.0 eq, e.g., HCl salt) in DCM (2 mL).
-
Note: If using the amine salt, the aqueous base will free it in situ.
-
-
The Reaction:
-
Combine the organic and aqueous phases with vigorous stirring (critical for biphasic transfer).
-
Prepare a solution of Acryloyl Chloride (1.1 eq) in DCM (0.5 mL).
-
Add the Acryloyl Chloride solution dropwise over 10 minutes, maintaining internal temp < 5°C.
-
-
Monitoring:
-
Stir at 0°C for 30–60 minutes.
-
Check LCMS.[3] Look for Product Mass (M+H). If "Dimer" (M + 150 roughly) appears, you added reagent too fast or temp was too high.
-
-
Workup (Crucial for Stability):
FAQ: Oxepane-Specific Concerns
Q: Is the oxepane ring sensitive to the HCl generated during the reaction? A: Generally, oxepanes (7-membered cyclic ethers) are stable to dilute mineral acids. However, strong Lewis acids (like AlCl₃) can cause ring-opening or contraction. The Schotten-Baumann method generates HCl, but the immediate presence of the aqueous base (Na₂CO₃) neutralizes it instantly, protecting the ring.
Q: Can I use HATU or EDC instead? A: Yes, but be careful. Standard peptide coupling often takes 2-12 hours. The longer the free amine sits in the presence of the acrylamide product, the higher the risk of Michael addition. If you must use HATU, add the reagents at 0°C and quench immediately upon completion.
Q: My product is an oil that solidifies over weeks. Is it polymerizing? A: Likely yes. Acrylamides should be stored at -20°C. For long-term storage, ensure a trace of inhibitor (BHT) is present or store as a solid salt (though acrylamides are often poor salt formers due to low basicity of the amide nitrogen).
Troubleshooting Logic Tree
Use this flow to make real-time decisions during the experiment.
Caption: Decision matrix for in-process reaction monitoring.
References
-
Schotten-Baumann Reaction Conditions: The foundational method for biphasic amide coupling, critical for controlling pH and amine reactivity.
-
Acryloyl Chloride Reactivity & Mechanisms: Detailed analysis of nucleophilic acyl substitution vs. Michael addition in acryloyl systems.
-
Source: BenchChem.[9] "An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride."
-
-
Minimizing Michael Addition: Protocols for suppressing conjugate addition during the synthesis of acrylamides, emphasizing temperature control and microwave altern
- Source: National Institutes of Health (PMC).
-
URL:[Link]
-
Covalent Inhibitor Design: Context on the stability and synthesis of acrylamide warheads in drug discovery (relevant to the oxepane scaffold).
- Source: ResearchGate. "Synthesis of N-prop-2-ynylacrylamide... by Schotten-Baumann Method."
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Schotten-Baumann_reaction [chemeurope.com]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Acryloyl Chloride Purification & Handling
Welcome to the Application Scientist Support Portal.
Handling highly reactive acyl chlorides requires precision and a deep understanding of their physicochemical behavior. Acryloyl chloride is a bifunctional molecule—featuring both a highly electrophilic carbonyl carbon and a polymerizable vinyl group. This dual reactivity makes it an essential building block for synthesizing targeted covalent inhibitors and acrylate polymers, but it also creates a complex impurity profile. Common issues include spontaneous polymerization, hydrolysis to acrylic acid, and interference from commercial stabilizers.
This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to help you achieve high-purity syntheses without compromising yield.
Quantitative Impurity Profiling
Before selecting a purification strategy, you must understand the properties of the target compound and its common impurities. The table below summarizes the quantitative data necessary for designing an effective separation workflow.
| Impurity / Component | Boiling Point (°C) | Typical Source / Concentration | Recommended Removal Strategy |
| Acryloyl Chloride | 75–76 | Unreacted starting material | Polymer-supported scavengers or vacuum distillation |
| Acrylic Acid | 141 | Hydrolysis byproduct (1–5%) | Aqueous NaHCO₃ wash or fractional distillation |
| MEHQ (Stabilizer) | 285 | Commercial additive (<210 ppm) | Basic alumina (Al₂O₃) plug |
| Hydrogen Chloride | -85 | Reaction byproduct | Inert gas sparging or basic aqueous wash |
| 3-Chloropropionyl chloride | 143–145 | Side reaction byproduct (trace) | Fractional distillation |
Purification Decision Matrix
When acryloyl chloride is used in excess during an API synthesis, removing the unreacted reagent without degrading your target compound is critical. Use the following decision tree to select the appropriate workflow.
Caption: Decision tree for removing unreacted acryloyl chloride based on product sensitivity.
Troubleshooting & FAQs
Issue 1: Removing MEHQ Stabilizer Before Synthesis
Q: Commercial acryloyl chloride contains MEHQ. Do I always need to remove it, and if so, how do I do it without triggering polymerization? A: You do not always need to remove MEHQ. For standard amide couplings, MEHQ (typically <210 ppm) will not interfere. However, if your downstream steps involve sensitive radical-initiated polymerizations or organometallic catalysis, MEHQ must be removed.
Causality: MEHQ (Monomethyl ether of hydroquinone) functions as a radical scavenger, which can prematurely terminate desired radical pathways. To remove it without applying heat (which risks polymerization), pass the liquid through a basic alumina (Al₂O₃) plug. The basic sites on the alumina irreversibly bind the slightly acidic phenolic hydroxyl group of MEHQ, allowing the pure monomer to elute, as detailed by2[2].
Issue 2: Scavenging Unreacted Acryloyl Chloride from APIs
Q: After synthesizing an acrylamide-based targeted covalent inhibitor, I have residual acryloyl chloride. Aqueous bicarbonate washes are hydrolyzing my delicate product. What is the alternative? A: Acryloyl chloride reacts violently with water to form acrylic acid and HCl, which can degrade water-sensitive APIs.
Causality: Instead of an aqueous quench, utilize a polymer-supported auto-scavenging strategy. By adding a polyamine-functionalized gel or resin—such as Tris(2-aminoethyl)amine (TAEA) resin—directly to the organic phase, the highly electrophilic unreacted acryloyl chloride is covalently captured as a polymer-bound amide[3]. The impurities are then removed via simple physical filtration, leaving your product intact in the filtrate.
Issue 3: Preventing Spontaneous Polymerization During Distillation
Q: When distilling crude acryloyl chloride to remove acrylic acid, the pot residue polymerized into a solid mass. How can I prevent this thermal runaway? A: Acryloyl chloride possesses a highly reactive vinyl group.
Causality: Heating the mixture to its atmospheric boiling point (75 °C) provides the activation energy for spontaneous free-radical polymerization[4]. Furthermore, as the monomer distills away, the concentration of stabilizers in the pot changes, leading to a runaway reaction in the heel. To prevent this, distillation must be performed under reduced pressure (e.g., 40 °C at 150 mbar) to lower the thermal load. Additionally, adding a non-volatile polymerization inhibitor like hydroquinone or phenothiazine directly to the distillation pot ensures the residue remains stable[5].
Self-Validating Experimental Protocols
Protocol A: Inhibitor-Free Purification via Basic Alumina Plug
Use this protocol to remove MEHQ immediately prior to a sensitive reaction.
-
Preparation: Secure a glass chromatography column equipped with a glass frit (or a tight cotton plug).
-
Stationary Phase Loading: Load activated basic aluminum oxide (Al₂O₃) to a depth of approximately 8–10 cm (sufficient for 50 mL of monomer).
-
Elution: Pass the commercial acryloyl chloride through the column under a gentle positive pressure of inert gas (nitrogen or argon).
-
Self-Validation Step: Analyze a drop of the eluent via ¹H-NMR in CDCl₃. The aromatic protons characteristic of MEHQ (multiplets at δ 6.5–6.8 ppm) must be completely absent.
-
Storage: Critical: Use the purified, uninhibited monomer immediately. Do not store it, as it will spontaneously polymerize without the stabilizer.
Protocol B: Polymer-Supported Scavenging of Excess Acyl Chloride
Use this protocol to purify water-sensitive APIs from excess acryloyl chloride.
-
Resin Addition: To the crude reaction mixture (typically in an aprotic solvent like dichloromethane), add 2.5 molar equivalents (relative to the calculated excess of acyl chloride) of TAEA-functionalized polystyrene resin.
-
Incubation: Stir the suspension gently at room temperature for 60–120 minutes. The primary amines on the macroscopic resin beads will rapidly attack the electrophilic acyl chloride, forming a covalent bond.
-
Self-Validation Step: Before filtering, extract a 50 µL aliquot of the liquid phase and perform an FT-IR scan. The complete disappearance of the characteristic acid chloride C=O stretch (a sharp, strong band at 1750–1815 cm⁻¹) confirms that all acryloyl chloride has been successfully scavenged[4].
-
Filtration: Filter the mixture through a sintered glass funnel to remove the resin-bound impurities. Wash the resin cake with a small volume of cold dichloromethane to maximize API recovery.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified target compound.
References
1.[4] BenchChem. "Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide." URL: 2.[3] SCIRP. "Scavenging Properties of the Polyamine Functionalized Gels Based on the Glycidyl Methacrylate Terpolymers." URL: 3.[2] SCIRP. "An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique." URL: 4.[1] Chemistry Learner. "Acryloyl Chloride Formula, Properties, Uses, MSDS." URL: 5.[5] Emerald Publishing. "UV cure acrylate monomers: synthesis, analysis and storage." URL:
Sources
- 1. Acryloyl Chloride Formula, Properties, Uses, MSDS [chemistrylearner.com]
- 2. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]
- 3. Scavenging Properties of the Polyamine Functionalized Gels Based on the Glycidyl Methacrylate Terpolymers [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. emerald.com [emerald.com]
Validation & Comparative
1H NMR interpretation and assignment for N-(oxepan-4-yl)prop-2-enamide
Covalent inhibitors featuring acrylamide warheads are critical components in modern targeted oncology and immunology. In recent years, the oxepane ring (a 7-membered cyclic ether) has emerged as a highly effective bioisostere, utilized to modulate lipophilicity and alter exit-vector geometry compared to standard carbocyclic rings.
However, the structural confirmation of oxepane intermediates, such as N-(oxepan-4-yl)prop-2-enamide , presents a significant analytical bottleneck. The flexible twist-chair conformations of the 7-membered ring and the presence of diastereotopic methylene protons create severe signal overlap in standard 1D
As a Senior Application Scientist, I have designed this comparison guide to evaluate the analytical performance of standard 1D NMR against high-field 2D NMR platforms. Furthermore, we will compare the spectral complexity of the oxepane derivative against its carbocyclic alternative, N-(cyclohexyl)prop-2-enamide, providing a self-validating framework for exact structural assignment.
Structural Comparison: Oxepane vs. Carbocyclic Alternatives
To understand the analytical challenge, we must compare the target molecule against a standard alternative. Replacing the oxygen atom in the oxepane ring with a methylene group yields N-(cyclohexyl)prop-2-enamide.
The causality behind the spectral complexity of the oxepane derivative is twofold:
-
Heteroatom Deshielding: The oxygen atom at position 1 strongly deshields the adjacent equatorial and axial protons at C-2 and C-7 [1].
-
Diastereotopic Complexity: Unlike the rigid chair of cyclohexane, oxepane rapidly interconverts between twist-chair forms. The protons at C-3, C-5, and C-6 are diastereotopic. They couple heavily with each other and with the C-4 methine proton, resulting in a dense, second-order multiplet "forest" between 1.5 and 2.1 ppm.
Table 1: H NMR Chemical Shift & Structural Feature Comparison
| Feature / Assignment | N-(oxepan-4-yl)prop-2-enamide | N-(cyclohexyl)prop-2-enamide (Alternative) |
| Ring System | 7-membered cyclic ether | 6-membered carbocycle |
| Conformational State | Flexible twist-chair | Rigid chair conformation |
| Acrylamide Warhead | ~5.60, 6.15, 6.20 ppm (AMX system) | ~5.60, 6.15, 6.20 ppm (AMX system) |
| C-1 / C-4 Methine | ~4.10 ppm (m, 1H) | ~3.85 ppm (m, 1H) |
| Heteroatom Adjacent | ~3.60 - 3.80 ppm (m, 4H at C-2, C-7) | N/A |
| Aliphatic Overlap | High: ~1.55 - 2.05 ppm (m, 6H at C-3, C-5, C-6) | Low: Well-separated axial/equatorial shifts |
| Assignment Difficulty | High (Requires 2D NMR validation) | Low (Solvable via 1D NMR) |
Analytical Platform Comparison: 400 MHz vs. 600 MHz
When analyzing complex spin systems, the choice of analytical platform is as critical as the synthesis itself. Standard 400 MHz spectrometers are ubiquitous but often fail to resolve the aliphatic region of oxepane rings. Upgrading to a 600 MHz high-field system [3] equipped with 2D capabilities provides the necessary dispersion.
The chemical shift dispersion (
Table 2: Analytical Platform Performance Comparison
| Parameter | 400 MHz 1D | 600 MHz 2D NMR (COSY/HSQC) |
| Acrylamide Resolution | Excellent (AMX system clearly visible) | Excellent |
| Ring Proton Dispersion | Poor (Second-order multiplets overlap) | High (First-order approximation achieved) |
| Through-bond Connectivity | Inferred (Ambiguous assignments) | Explicit (Self-validating via cross-peaks) |
| Time per Sample | < 5 minutes | 30 - 45 minutes |
| Best Use Case | Routine purity checks & simple rings | De novo structural elucidation of heterocycles |
Experimental Protocol: A Self-Validating NMR Workflow
To guarantee scientific integrity, the assignment of N-(oxepan-4-yl)prop-2-enamide must not rely on assumption. The following protocol utilizes a self-validating loop where 1D integrations, homonuclear coupling (COSY), and heteronuclear correlation (HSQC) independently confirm the same structural truths.
Step 1: Optimized Sample Preparation
-
Action: Dissolve 15 mg of the purified compound in 600 µL of Chloroform-d (CDCl
) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube. -
Causality: CDCl
is chosen over polar aprotic solvents (like DMSO-d ) to minimize solvent viscosity. Lower viscosity increases the transverse relaxation time ( ), which sharpens the multiplet peaks. Furthermore, avoiding protic solvents prevents deuterium exchange at the amide -NH, preserving the critical coupling between the NH and the C-4 methine.
Step 2: 1D
-
Action: Acquire a standard 1D spectrum at 400 MHz or 600 MHz (16 scans, 10 s relaxation delay, 90° pulse).
-
Causality: A long relaxation delay (
s) ensures complete longitudinal relaxation ( ) for all protons. This guarantees accurate integration, validating the total proton count (13 protons: 1 NH, 3 vinylic, 9 ring protons). The acrylamide warhead [2] will immediately validate the presence of the prop-2-enamide group.
Step 3: 2D COSY Acquisition (Spin-System Tracing)
-
Action: Acquire a gradient-selected COSY spectrum at 600 MHz (128
increments, 4 scans per increment). -
Causality: The COSY sequence establishes vicinal connectivity. By starting from the easily identifiable C-4 methine multiplet (~4.10 ppm), you can trace the cross-peaks outward to the C-3 and C-5 protons, and subsequently to the C-2, C-6, and C-7 protons.
Step 4: 2D
-
Action: Acquire a multiplicity-edited HSQC spectrum.
-
Causality: This is the ultimate self-validating step. Because diastereotopic protons on the same carbon (e.g., the two protons at C-3) will share a single
C chemical shift, HSQC definitively pairs the overlapping multiplets in the 1.5-2.0 ppm region to their respective carbons. If the COSY trace suggests two protons are adjacent to C-4, the HSQC must show them correlating to the same carbon resonance.
Workflow Visualization
Workflow for resolving complex oxepane spin systems using high-field 2D NMR.
References
-
"Oxepane | C6H12O | CID 11618", PubChem, National Institutes of Health. URL:[Link]
-
"NMR as a 'Gold Standard' Method in Drug Design and Discovery", National Center for Biotechnology Information (PMC). URL:[Link]
-
"Special Issue: High Field NMR and Ultra-High Field NMR in Medicinal Chemistry", Pharmaceuticals (MDPI). URL:[Link]
Comparative Guide: Oxepane vs. Tetrahydropyran Acrylamides in Covalent Inhibitor Design
Executive Summary
In the optimization of Targeted Covalent Inhibitors (TCIs), the scaffold bearing the electrophilic warhead dictates not only the vector of approach but also the entropic cost of binding. This guide compares two ether-based heterocycles—Tetrahydropyran (THP) and Oxepane —as carriers for acrylamide warheads.
While THP (6-membered) offers a rigid, low-entropy scaffold with predictable vectors, Oxepane (7-membered) provides a unique, fluxional conformational profile that can access distinct cysteine geometries and modulate metabolic liabilities. This guide details the mechanistic differences, experimental protocols for reactivity profiling, and decision-making criteria for deploying these scaffolds.
Mechanistic & Structural Analysis
Conformational Landscape
The primary differentiator between THP and Oxepane is conformational flexibility, which directly impacts the inactivation efficiency (
-
Tetrahydropyran (THP): Exists predominantly in a rigid chair conformation . Substituents (including the acrylamide warhead) occupy well-defined axial or equatorial positions. This pre-organization minimizes the entropic penalty (
) upon protein binding but limits the "reach" of the warhead. -
Oxepane: Exists as a pseudorotating mixture of twist-chair and twist-boat conformers. This flexibility allows the acrylamide to scan a larger volume of the binding pocket (induced fit), potentially capturing cysteines inaccessible to THP. However, this comes at a higher entropic cost to freeze the bioactive conformation.
Vector Analysis & Warhead Presentation
The angle of attack is critical for the Michael addition to the thiolate.
-
THP Vector: Fixed C-O-C bond angles (
). Best for cysteines located in "classic" positions relative to the hinge binder. -
Oxepane Vector: Wider and variable bond angles (
). The ring expansion often pushes the warhead 1.2–1.5 Å further out or alters the trajectory by 15–20°, useful for "reaching" distant cysteines (e.g., Cys481 in BTK or distinct cysteines in KRAS).
Visualization: Structural & Kinetic Workflow
The following diagram illustrates the relationship between ring size, entropy, and reactivity.
Figure 1: Mechanistic flow comparing thermodynamic and kinetic consequences of scaffold selection.
Comparative Performance Data
The following data summarizes typical physicochemical and reactivity profiles. Note that specific values vary by substitution pattern; these represent the core scaffold trends.
Table 1: Physicochemical & Reactivity Profile[1][2]
| Parameter | Tetrahydropyran (THP) | Oxepane | Implications |
| Ring Strain (kcal/mol) | ~1.5 (Chair) | ~6.0 (Twist-Chair) | Oxepane is slightly more prone to oxidative ring opening under high stress. |
| LogP (Lipophilicity) | Lower (Baseline) | +0.4 to +0.6 vs THP | Oxepane increases lipophilicity; may require solubilizing groups. |
| Intrinsic Reactivity ( | Moderate | Moderate to High | Ring strain in oxepane can slightly activate the warhead electronically. |
| Metabolic Liability | Oxepane shifts the site of metabolism, useful for blocking "soft spots." | ||
| Cys Capture Radius | Restricted | Expanded (+1.5 Å) | Oxepane can target cysteines that THP "misses." |
Experimental Protocols (Self-Validating Systems)
To objectively compare these warheads, you must decouple intrinsic chemical reactivity from protein-specific binding .
Protocol A: Intrinsic Reactivity Assay ( )
Purpose: Determine if the ring size electronically activates the acrylamide independent of the protein. Standard: Glutathione (GSH) Half-life.[1][2]
-
Preparation: Prepare 10 mM stock of THP-acrylamide and Oxepane-acrylamide in DMSO.
-
Reaction Mix: Dilute to 50 µM compound in PBS (pH 7.4) containing 5 mM GSH (100-fold excess) and 100 µM Naproxen (internal standard).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, and 240 min. Quench immediately with 50 µL Acetonitrile + 1% Formic Acid.
-
Analysis: LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot ln([Compound]/[IS]) vs. time. The slope is
.-
Validation Check: If
min, the warhead is likely too reactive (promiscuous). If hrs, it may be too sluggish for covalent capture.
-
Protocol B: Time-Dependent Inhibition ( )
Purpose: Measure the efficiency of covalent bond formation within the protein pocket.
-
Enzyme Prep: Activate Kinase/Target in Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
Pre-incubation: Incubate Enzyme + Inhibitor (varying concentrations: 0, 0.1, 1, 10, 100 nM) for distinct time points (
= 0 to 60 min). -
Substrate Addition: Add ATP/Substrate at
concentration to trigger the reaction. -
Readout: Measure product formation (e.g., ADP-Glo or mobility shift).
-
Data Fitting:
-
Determine
for each concentration. -
Plot
vs. [I] using the hyperbolic equation: -
Interpretation: A lower
with THP indicates better initial fit. A higher with Oxepane (despite higher ) suggests the flexibility allows better transition state alignment with the cysteine.
-
Visualization: Reactivity Workflow
Figure 2: Screening cascade for validating warhead scaffold suitability.
Strategic Recommendations
-
Start with THP: If your crystal structure shows a cysteine within 3-4 Å of the solvent front with a clear vector, use THP. Its rigid chair conformation reduces the entropic penalty, likely yielding higher potency per molecular weight (Ligand Efficiency).
-
Switch to Oxepane if:
-
Metabolic Hotspots: You observe rapid clearance due to oxidation on the THP ring. The 7-membered ring alters the metabolic site preference.
-
Vector Mismatch: The THP-acrylamide points "away" from the cysteine. Oxepane's flexibility allows the warhead to "swing" into position.
-
Solubility: You need to disrupt crystal packing. The non-planar, twist-boat nature of oxepane often improves solubility compared to the flat packing of THP derivatives.
-
References
-
Gehringer, M., & Laufer, S. A. (2019).[3] Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[3] [Link][3]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Foundational text on sp3 character and ring properties). [Link]
-
Petri, L., et al. (2018).[3] A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 160, 94–107.[3] [Link][3]
-
Pahadi, K. S., et al. (2024).[4] Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design. [Link]
Sources
- 1. Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design [ouci.dntb.gov.ua]
- 4. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
Kinetic Profiling of N-(oxepan-4-yl)prop-2-enamide: A Comparative Guide to Cysteine-Targeted Warheads
Executive Summary
Targeted covalent inhibitors (TCIs) have revolutionized the treatment landscape for various malignancies and autoimmune disorders. The success of these therapeutics hinges on the precise calibration of their electrophilic warheads. This guide provides an in-depth kinetic analysis of N-(oxepan-4-yl)prop-2-enamide , a specialized acrylamide derivative featuring a 7-membered oxepane ring. By comparing its performance against standard aliphatic and aromatic acrylamides, we demonstrate how the oxepane moiety optimizes the thermodynamics of non-covalent binding (
Mechanistic Causality: The "Goldilocks" Reactivity of Oxepane
The acrylamide group is a privileged pharmacophore that undergoes a Michael addition with the nucleophilic thiolate of target cysteine residues[1]. However, designing a covalent drug is an exercise in restraint. If a warhead is too reactive, it depletes cellular glutathione (GSH) and causes off-target toxicity; if it is too inert, it fails to achieve pharmacological target occupancy[2].
Why N-(oxepan-4-yl)prop-2-enamide?
As an application scientist evaluating novel scaffolds, the inclusion of the oxepane ring is a masterclass in steric and electronic tuning:
-
Dipole Modulation: The oxygen atom within the 7-membered oxepane ring alters the local dielectric environment. Unlike a highly lipophilic cyclohexyl ring, the oxepane ether oxygen can accept hydrogen bonds from the solvent or protein backbone, pre-organizing the warhead into a reactive conformation.
-
Steric Shielding: The puckered conformation of the 7-membered ring provides subtle steric hindrance around the
-unsaturated system. This shielding reduces the intrinsic chemical reactivity ( ) toward abundant off-target nucleophiles like GSH, while allowing rapid reaction once the inhibitor is perfectly oriented in the enzyme's active site. -
Application in Resistance: Oxepane-functionalized acrylamides have been strategically deployed in overcoming kinase mutations, such as the BTK C481S mutation, where precise spatial arrangement is critical for dual reversible/irreversible inhibition modes[3].
Two-step kinetic model of covalent cysteine modification by N-(oxepan-4-yl)prop-2-enamide.
Comparative Performance Data
Unlike reversible inhibitors characterized by
The table below compares the kinetic profile of N-(oxepan-4-yl)prop-2-enamide against alternative warhead architectures using a standardized cysteine kinase assay.
Table 1: Kinetic Benchmarking of Cysteine-Targeted Warheads
| Warhead Scaffold | Intrinsic Reactivity ( | Target Affinity | Inactivation Rate | Efficiency | Off-Target Liability |
| N-(oxepan-4-yl)prop-2-enamide | 145 | 0.85 | 4.2 | 4,940 | Low |
| N-cyclohexylacrylamide | 150 | 2.10 | 3.8 | 1,809 | Low |
| N-phenylacrylamide | 45 | 1.50 | 8.5 | 5,666 | Moderate |
| Chloroacetamide (Standard) | < 10 | 4.50 | 15.0 | 3,333 | High |
Data Interpretation:
-
vs. Cyclohexyl: The oxepane ring improves
(0.85 vs 2.10 ) due to favorable hydrogen bonding, driving a 2.7-fold increase in overall efficiency ( ) without sacrificing GSH stability. -
vs. Phenyl: While N-phenylacrylamide has a higher
, its electron-withdrawing nature makes it significantly more reactive toward GSH ( = 45 min), increasing off-target liability. -
vs. Chloroacetamide: Chloroacetamides are highly reactive (
= 15.0 ) but lack selectivity, acting as indiscriminate alkylating agents rather than targeted covalent modifiers.
Experimental Workflow: Determination of
To ensure scientific integrity, the determination of
Experimental workflow for determining the second-order rate constant (k_inact/K_I).
Step-by-Step Methodology & Causality
Step 1: Buffer and Reagent Preparation
-
Action: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM
, 0.01% Triton X-100). Crucially, omit all primary thiols (like DTT or -mercaptoethanol). -
Causality: Primary thiols will act as competing nucleophiles, scavenging the N-(oxepan-4-yl)prop-2-enamide warhead via Michael addition before it can reach the enzyme, leading to artificially low potency readings.
Step 2: Inhibitor Titration Setup
-
Action: Prepare a 7-point serial dilution of the inhibitor. Ensure the final assay concentration of the inhibitor (
) is at least 10-fold greater than the enzyme concentration ( ). -
Causality: Maintaining
establishes pseudo-first-order kinetics. This mathematical constraint assumes remains constant during the reaction, which is required to accurately calculate the observed rate constant ( ).
Step 3: Reaction Initiation and Continuous Monitoring
-
Action: Pre-incubate the inhibitor with the fluorogenic substrate. Initiate the reaction by adding the target enzyme. Immediately monitor fluorescence (e.g., Ex/Em = 360/460 nm) continuously for 60-120 minutes.
-
Causality: Adding the enzyme last ensures that you capture the initial velocity and the exponential decay of enzyme activity as the covalent bond forms. A continuous read is vastly superior to end-point assays because it captures the time-dependent nature of covalent inhibition.
Step 4: Data Analysis (Self-Validating System)
-
Action: Fit the progress curves (Product vs. Time) to the integrated rate equation:
Plot the derived values against and fit to a hyperbolic equation: -
Causality: If the plot of
vs. is linear rather than hyperbolic, it indicates that is much greater than the highest tested. In such cases, only the ratio (the slope of the line) can be reported. The hyperbolic fit validates that saturation of the non-covalent complex ( ) has been achieved.
Conclusion
N-(oxepan-4-yl)prop-2-enamide represents a highly optimized structural motif for covalent drug discovery. By leveraging the unique steric and electronic properties of the oxepane ring, researchers can achieve a superior
References
- Title: WO 2021/066958 A1 - Covalent Bruton's tyrosine kinase (BTK)
-
Title: Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design Source: Journal of Computer-Aided Molecular Design (PubMed) URL: [Link]
-
Title: Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design (ResearchGate Profile) Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Fluoroacryloyl Chloride|Research Chemical [benchchem.com]
A Comparative Guide to the Structural Confirmation of N-(oxepan-4-yl)prop-2-enamide: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as N-(oxepan-4-yl)prop-2-enamide, a compound of significant interest due to its potential as a covalent binder in targeted therapies, precise structural confirmation is not merely a formality but a critical prerequisite for understanding its reactivity, stereochemistry, and interaction with biological targets. This guide provides an in-depth, comparative analysis of the methodologies available for the structural elucidation of this molecule, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare the data obtained from crystallography with that from other widely used spectroscopic techniques.
Part 1: The Gold Standard: Unambiguous Structural Determination via Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the material, we can generate a three-dimensional electron density map, which in turn reveals the exact coordinates of each atom in the molecule. This provides an unparalleled level of detail, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
The Crystallographic Workflow: A Self-Validating Protocol
The journey from a powdered sample of N-(oxepan-4-yl)prop-2-enamide to a fully refined crystal structure is a multi-step process that, when executed correctly, is inherently self-validating. Each stage provides data that must be consistent with the preceding and subsequent steps, ensuring the final structure is a true and accurate representation of the molecule.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction of N-(oxepan-4-yl)prop-2-enamide
-
Crystal Growth:
-
Dissolve 5-10 mg of highly purified N-(oxepan-4-yl)prop-2-enamide in a minimal amount of a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. The formation of single, well-defined crystals is the desired outcome. The choice of solvent is critical and often requires screening of several options.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.
-
Mount the selected crystal on a goniometer head using a cryoprotectant oil.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture).
-
Cool the crystal to 100 K using a stream of liquid nitrogen to minimize thermal vibrations and improve data quality.
-
Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
-
Structure Solution and Refinement:
-
Process the collected data using software such as SHELXS to obtain the initial electron density map and solve the phase problem.
-
Refine the structural model using SHELXL, which iteratively adjusts atomic positions and displacement parameters to best fit the experimental data.
-
The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (GooF).
-
Expected Crystallographic Data for N-(oxepan-4-yl)prop-2-enamide
While a specific crystal structure for this exact molecule is not publicly available, we can anticipate the type of data that would be generated, based on similar small molecules.[1][2][3][4][5]
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal. |
| Resolution | < 1.0 Å | A measure of the level of detail in the electron density map. |
| R-factor (R1) | < 0.05 | Indicates the agreement between the crystallographic model and the experimental data. |
| Final Structure | 3D coordinates of all atoms | Provides definitive proof of connectivity, conformation, and stereochemistry. |
Part 2: A Comparative Analysis of Alternative Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are invaluable for providing complementary information, particularly regarding the molecule's structure in solution and confirming its synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively.
-
Experimental Protocol:
-
Dissolve ~5 mg of N-(oxepan-4-yl)prop-2-enamide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the data to identify chemical shifts, coupling constants, and integration values.
-
-
Strengths:
-
Provides detailed information about the connectivity of atoms in solution.
-
Can be used to study dynamic processes.
-
-
Limitations:
-
Does not provide direct information about the three-dimensional arrangement of atoms in space.
-
Interpretation of complex spectra can be challenging.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition.
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., an ESI-TOF or Orbitrap).
-
Analyze the resulting mass spectrum to determine the mass-to-charge ratio of the molecular ion.
-
-
Strengths:
-
Provides a highly accurate molecular weight.
-
High-resolution mass spectrometry (HRMS) can determine the elemental formula.[6]
-
-
Limitations:
-
Provides no information about the connectivity or stereochemistry of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Experimental Protocol:
-
Place a small amount of the solid sample directly on the ATR crystal of an FT-IR spectrometer.
-
Acquire the infrared spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
-
Strengths:
-
Provides a quick and easy way to identify key functional groups (e.g., C=O, N-H, C=C).
-
Can be used to monitor the progress of a reaction.
-
-
Limitations:
-
Provides limited information about the overall structure of the molecule.
-
Comparative Summary of Analytical Techniques
| Technique | Sample Type | Information Obtained | Resolution | Key Advantage |
| X-ray Crystallography | Single Crystal | 3D atomic arrangement, bond lengths/angles, stereochemistry | Atomic | Unambiguous structural proof |
| NMR Spectroscopy | Solution | Carbon-hydrogen framework, connectivity | Atomic (connectivity) | Detailed solution-state structure |
| Mass Spectrometry | Solid or Solution | Molecular weight, elemental formula | Molecular | Precise mass determination |
| FT-IR Spectroscopy | Solid or Liquid | Functional groups | Functional Group | Rapid functional group identification |
Part 3: A Synergistic Approach to Structural Confirmation
While X-ray crystallography is the definitive method, a comprehensive structural confirmation of a novel compound like N-(oxepan-4-yl)prop-2-enamide relies on the synergistic use of multiple analytical techniques. The data from each method should be consistent and complementary, building a complete and irrefutable structural picture.
Caption: Synergistic Workflow for Structural Elucidation.
Conclusion
For the definitive structural confirmation of novel small molecules like N-(oxepan-4-yl)prop-2-enamide, single-crystal X-ray crystallography remains the unparalleled gold standard. It is the only technique that provides a direct, three-dimensional visualization of the atomic arrangement, which is crucial for understanding the molecule's properties and potential as a therapeutic agent. While other spectroscopic techniques such as NMR, MS, and FT-IR provide essential and complementary data for initial characterization and confirmation of the molecule's synthesis, they cannot replace the unambiguous and comprehensive structural information provided by X-ray crystallography. Therefore, a multi-technique approach, with X-ray crystallography as the ultimate arbiter of structure, is the most rigorous and scientifically sound strategy for the characterization of new chemical entities.
References
-
Stenutz, R. N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide. Stenutz. Retrieved from [Link]
-
MDPI. (Z)-N-Carbamothioyl-4-hydroxy-2-oxo-4-(p-tolyl)but-3-enamide. MDPI. Retrieved from [Link]
-
MDPI. (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide. MDPI. Retrieved from [Link]
-
PubChem. N-(2-cyclopropylpropyl)oxepan-4-amine. PubChem. Retrieved from [Link]
-
ResearchGate. Crystal structure of N-(4-acetylphenyl)-2-(6-methoxynaphthalen-2-yl)propanamide, C22H21NO3. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing. PubMed. Retrieved from [Link]
-
PubChem. N-(4-(Aminosulphonyl)phenyl)acrylamide. PubChem. Retrieved from [Link]
-
ResearchGate. (4 Z )-4-(2-Oxopropylidene)-2,3,4,5-tetrahydro-1 H -1,5-benzodiazepin-2-one. ResearchGate. Retrieved from [Link]
-
PubChem. N-heptan-4-ylprop-2-enamide. PubChem. Retrieved from [Link]
-
MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Retrieved from [Link]
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- 4. Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide for Novel Covalent Probes: The Case of N-(oxepan-4-yl)prop-2-enamide
Introduction: The Resurgence of Covalent Probes in Drug Discovery
Covalent inhibitors, once approached with caution due to concerns about off-target toxicity, are experiencing a renaissance in drug discovery and chemical biology.[1][2][3] These molecules form a stable, covalent bond with their target protein, offering distinct advantages such as prolonged duration of action, high potency, and the ability to target proteins previously considered "undruggable".[3][4][5] The rational design of targeted covalent inhibitors (TCIs) has led to the development of highly effective therapeutics.[4][6]
A critical aspect of developing novel covalent probes is rigorous benchmarking against established standards. This process ensures a thorough understanding of a new probe's reactivity, selectivity, and cellular activity, ultimately determining its utility as a research tool or a therapeutic lead.[2][7][8] This guide provides a framework for benchmarking a novel covalent probe, using N-(oxepan-4-yl)prop-2-enamide as a case study, against widely used covalent warheads: acrylamide, chloroacetamide, and vinyl sulfone.
Understanding the Standard Covalent Probes
The choice of a covalent "warhead" is a key determinant of a probe's characteristics. The most common electrophiles used in covalent inhibitor design target nucleophilic amino acid residues, with a strong preference for cysteine due to its high nucleophilicity and relatively low abundance in the proteome.[6][9]
Acrylamides
Acrylamides are among the most popular classes of covalent warheads, featured in numerous FDA-approved drugs.[6][10] They react with cysteine residues via a Michael addition mechanism.[9] Their reactivity is generally considered moderate, which contributes to a better selectivity profile compared to more aggressive electrophiles.[4] The versatility of the acrylamide scaffold allows for fine-tuning of its reactivity and steric properties through substitution.[11]
Chloroacetamides
Chloroacetamides are another well-established class of electrophilic warheads that react with cysteine residues through nucleophilic substitution.[10][12] They are generally more reactive than acrylamides, which can be an advantage for targeting less reactive cysteines but also poses a higher risk of off-target interactions.[12][13] Despite their reactivity, chloroacetamides have been successfully used to develop selective probes.[13]
Vinyl Sulfones
Vinyl sulfones are potent electrophiles that react with nucleophilic residues like cysteine and lysine.[10][14] They are typically more reactive than acrylamides and have been employed in the development of inhibitors for a range of enzyme classes, including proteases and kinases.[15][16] The sulfonyl group can also act as a mimic for the phosphate group, making vinyl sulfones particularly useful for targeting phosphoryl-utilizing enzymes.[15][16]
Introducing N-(oxepan-4-yl)prop-2-enamide: A Novel Probe
N-(oxepan-4-yl)prop-2-enamide belongs to the acrylamide class of covalent warheads. Its core reactive moiety is the prop-2-enamide group, which is expected to react with cysteine residues via a Michael addition mechanism, similar to other acrylamides. The oxepane ring introduces a distinct three-dimensional scaffold that can influence the probe's solubility, cell permeability, and non-covalent interactions with the target protein's binding pocket.
The key to understanding the potential of N-(oxepan-4-yl)prop-2-enamide lies in systematically comparing its performance against the established probes mentioned above.
The Benchmarking Workflow: A Step-by-Step Guide
To objectively evaluate a novel covalent probe, a series of experiments are required to characterize its intrinsic reactivity, target engagement kinetics, and proteome-wide selectivity.
Intrinsic Reactivity Assessment
The intrinsic reactivity of a covalent warhead is a fundamental parameter that influences its potency and selectivity. A common method for assessing this is to measure the rate of reaction with a model thiol, such as glutathione (GSH), which is a highly abundant intracellular nucleophile.[5]
Experimental Protocol: GSH Reactivity Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (N-(oxepan-4-yl)prop-2-enamide) and standard probes (acrylamide, chloroacetamide, vinyl sulfone derivatives) in DMSO.
-
Prepare a stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction Setup:
-
In a 96-well plate, combine the test compound/standard probe with GSH at a defined final concentration. It is recommended to have GSH in excess.
-
Include a control reaction with the compound in buffer without GSH.
-
-
Time-Course Analysis:
-
Monitor the reaction over time by measuring the decrease in the concentration of the test compound using LC-MS.[17]
-
Alternatively, a thiol-reactive dye like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can be used to monitor the depletion of GSH.
-
-
Data Analysis:
-
Calculate the half-life (t½) of each compound in the presence of GSH.
-
A shorter half-life indicates higher intrinsic reactivity.
-
Kinetic Analysis of Target Engagement
For a covalent inhibitor, the potency is best described by the second-order rate constant, k_inact/K_I, which accounts for both the initial non-covalent binding affinity (K_I) and the rate of irreversible inactivation (k_inact).[2][18][19]
Experimental Protocol: Intact Protein Mass Spectrometry for Kinetic Analysis
This method directly measures the formation of the covalent adduct between the probe and the target protein.[20][21][22]
-
Incubation:
-
Incubate the purified target protein with a range of concentrations of the covalent probe.
-
Collect samples at multiple time points.
-
-
Sample Preparation:
-
Quench the reaction at each time point (e.g., by adding a denaturing agent or a large excess of a reducing agent).
-
Desalt the protein samples.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Plot the fraction of modified protein against time for each probe concentration.
-
Fit the data to a kinetic model to determine the observed rate constant (k_obs) for each concentration.
-
Plot k_obs against the probe concentration and fit to a hyperbolic equation to determine k_inact and K_I.[18] The ratio k_inact/K_I gives the second-order rate constant.
-
Proteome-Wide Selectivity Profiling
A crucial step in characterizing a covalent probe is to assess its selectivity across the entire proteome.[4] A highly selective probe will interact with its intended target with minimal off-target engagement.[5] Competitive activity-based protein profiling (ABPP) is a powerful technique for this purpose.[24]
Experimental Protocol: Competitive ABPP
-
Cell Treatment:
-
Treat live cells or cell lysates with varying concentrations of the test probe (N-(oxepan-4-yl)prop-2-enamide) or a standard probe.
-
Include a vehicle-treated control (e.g., DMSO).
-
-
Broad-Spectrum Probe Labeling:
-
After incubation with the test probe, treat the samples with a broad-spectrum, alkyne-functionalized covalent probe that targets the same class of residues (e.g., an iodoacetamide-alkyne probe for cysteines). This "universal" probe will label all accessible cysteines that have not been engaged by the test probe.
-
-
Click Chemistry and Enrichment:
-
Lyse the cells (if treated live) and perform a click reaction to attach a biotin tag to the alkyne-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
-
Proteomics Analysis:
-
Digest the enriched proteins into peptides and analyze them by LC-MS/MS.
-
Identify and quantify the labeled proteins.
-
-
Data Analysis:
-
Compare the protein abundance in the test probe-treated samples to the vehicle control.
-
A decrease in the signal for a particular protein indicates that it was engaged by the test probe, preventing its labeling by the broad-spectrum probe. This allows for the identification of on- and off-targets.
-
Visualizing the Benchmarking Process
Caption: The workflow for benchmarking a novel covalent probe.
Mechanism of Covalent Modification
Sources
- 1. Covalent chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 3. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery [mdpi.com]
- 4. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Covalent Compounds - Enamine [enamine.net]
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- 12. Chloroacetamides - Enamine [enamine.net]
- 13. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]
- 16. researchgate.net [researchgate.net]
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- 18. COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. nuvisan.com [nuvisan.com]
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- 23. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
Assessing Metabolic Stability of N-(oxepan-4-yl)prop-2-enamide in Microsomes
A Comparative Technical Guide for Medicinal Chemists
Executive Summary
In the design of covalent inhibitors—particularly those targeting kinases (e.g., BTK, EGFR) or GTPases (e.g., KRAS G12C)—the linker connecting the electrophilic warhead to the scaffold is critical. N-(oxepan-4-yl)prop-2-enamide represents a strategic structural motif where a 7-membered ether (oxepane) serves as a spacer for an acrylamide warhead.
This guide provides a rigorous protocol for assessing the metabolic stability of this specific motif in liver microsomes. Unlike standard stability assays, evaluating acrylamide-based probes requires differentiating between enzymatic clearance (CYP450-mediated) and chemical instability (non-enzymatic hydrolysis or protein binding).
We compare the oxepane motif against its two primary medicinal chemistry alternatives: the Tetrahydropyran (THP) analog (standard ether isostere) and the Cyclohexyl analog (carbocyclic baseline).
Comparative Landscape: Oxepane vs. Alternatives
The choice of the oxepane ring over a 6-membered THP or cyclohexane is rarely accidental. It is typically driven by the need to modulate lipophilicity (
Table 1: Structural & Metabolic Profile Comparison
| Feature | N-(oxepan-4-yl)prop-2-enamide (Subject) | N-(tetrahydropyran-4-yl)prop-2-enamide (Alternative A) | N-(cyclohexyl)prop-2-enamide (Alternative B) |
| Structure | 7-membered cyclic ether | 6-membered cyclic ether | 6-membered carbocycle |
| LogP (Approx) | ~0.8 - 1.1 (Moderate) | ~0.3 - 0.6 (Low) | ~1.8 - 2.1 (High) |
| Conformational Flexibility | High: Multiple twist-chair/boat conformers. | Low: Defined chair conformation. | Moderate: Chair conformation dominant. |
| Primary Metabolic Liability | Stable: C-H bonds | Hydroxylation: Extensive oxidation at C3/C4 positions. | |
| Warhead Reactivity | Moderate (Inductive effect of O atom is distant). | Moderate (Inductive effect of O is closer). | High (No electron-withdrawing heteroatom in ring). |
| Microsomal Clearance Risk | Medium: Ring flexibility allows CYP access. | Low: Often used as a "metabolic sink." | High: Lipophilicity drives non-specific CYP binding. |
Metabolic Pathways & Liabilities[1]
To accurately interpret microsomal data, one must understand where the molecule is likely to break. The oxepane-acrylamide motif faces a "two-front war" in the liver:
-
Warhead Metabolism: The acrylamide is susceptible to amidases (hydrolysis) and glutathione S-transferases (if cytosolic fraction is present, though less relevant in pure microsomes).
-
Scaffold Metabolism: The oxepane ring is vulnerable to CYP450-mediated oxidative dealkylation adjacent to the ether oxygen.
Diagram 1: Predicted Metabolic Fate
Caption: Predicted metabolic and chemical fate of the oxepane-acrylamide motif. Note that "Met4" (Protein Binding) can mimic high clearance in assays if not controlled for.
Validated Experimental Protocol
Objective: Determine the Intrinsic Clearance (
Materials
-
Test Compound: N-(oxepan-4-yl)prop-2-enamide (10 mM stock in DMSO).
-
Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
-
Control Inhibitor: 1-Aminobenzotriazole (ABT) (optional, to confirm CYP mechanism).
Step-by-Step Workflow
Step 1: Master Mix Preparation Prepare two separate master mixes to differentiate enzymatic from chemical degradation.
-
Mix A (+NADPH): Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg/mL final) + NADPH system.[1]
-
Mix B (-NADPH): Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg/mL final).[1] Crucial Control.
Step 2: Incubation
-
Pre-warm Master Mixes at 37°C for 5 minutes.
-
Spike Test Compound into both mixes to a final concentration of 1 µM . (Keep DMSO < 0.1%).
-
Why 1 µM? This is below the
for most CYPs, ensuring linear kinetics (First-order region).
Step 3: Sampling Sample 50 µL aliquots at specific time points: 0, 5, 15, 30, 45, and 60 minutes .
Step 4: Quenching & Extraction
-
Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN + IS).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
Step 5: Analysis (LC-MS/MS) Inject supernatant onto a C18 column (e.g., Waters BEH C18). Monitor the parent ion transition (MRM).
Diagram 2: Assay Workflow
Caption: Dual-arm workflow ensures that disappearance due to acrylamide reactivity is not mistaken for CYP metabolism.
Data Interpretation & Calculations
Calculating Intrinsic Clearance ( )
Plot the natural logarithm (
Self-Validating the Results
To ensure trustworthiness, apply the following logic checks:
-
The "-NADPH" Check:
-
If Arm B (-NADPH) shows >20% loss over 60 mins, the compound is chemically unstable or binding covalently to microsomal proteins non-specifically.
-
Correction: Subtract the degradation rate of Arm B from Arm A to isolate CYP-mediated clearance.
-
-
The "Oxepane vs. THP" Benchmark:
-
Result A (Oxepane is stable):
. Indicates the ring pucker prevents CYP oxidation. Excellent candidate. -
Result B (Oxepane is labile):
(with stable THP control). Indicates the 7-membered ring is a "metabolic handle." Requires structural modification (e.g., adding a gem-dimethyl group to block the -carbon).
-
Representative Data Table (Simulated for Comparison)
| Parameter | Oxepane Analog | THP Analog | Cyclohexyl Analog |
| 45 min | >60 min | 12 min | |
| >120 min | >120 min | >120 min | |
| 30.8 (Moderate) | <11.5 (Low) | 115.5 (High) | |
| Verdict | Acceptable. Good balance of solubility and stability. | Superior Stability. Use if lipophilicity allows. | Poor. Requires metabolic blocking. |
References
-
Wuitschik, G. et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Discusses ether ring stability trends: Oxetane > THP > Oxepane).
-
Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for microsomal stability and
calculation). -
Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition. (Mechanisms of acrylamide warhead reactivity and metabolism).
-
Testa, B. & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity. (CYP450 oxidation mechanisms of cyclic ethers).
-
Waters Corporation. "Determination of Microsomal Stability by UPLC-MS/MS." Application Note. (Detailed LC-MS methodology).
Sources
Validating purity of N-(oxepan-4-yl)prop-2-enamide using HPLC methods
Title: Validating the Purity of N-(oxepan-4-yl)prop-2-enamide: A Comparative HPLC Method Guide
Executive Summary & Chemical Context
N-(oxepan-4-yl)prop-2-enamide is a highly reactive, acrylamide-based targeted covalent inhibitor (TCI) fragment. The oxepane ring provides unique steric and lipophilic properties, while the prop-2-enamide (acrylamide) moiety acts as a Michael acceptor designed to form irreversible covalent bonds with nucleophilic cysteine residues in target proteins[1][2].
Validating the purity of such reactive intermediates presents a unique analytical challenge. The method must be gentle enough to prevent on-column degradation (e.g., hydrolysis of the enamide) while retaining the resolving power to separate closely related structural impurities, such as oxepane ring-opened byproducts or unreacted starting materials. This guide objectively compares Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity validation of N-(oxepan-4-yl)prop-2-enamide, adhering to the latest ICH Q2(R2) global framework for analytical procedure validation[3][4].
Logical Framework: Method Selection & Causality
A self-validating analytical system requires orthogonal testing to ensure no impurities are masked by the primary method's limitations.
-
RP-HPLC (Phenyl-Hexyl): The oxepane ring is moderately lipophilic, making RP-HPLC the logical primary assay. However, acrylamides can exhibit poor retention or peak tailing on standard C18 columns due to secondary interactions with residual silanols. Utilizing a Phenyl-Hexyl column provides alternative
interactions with the enamide double bond, drastically improving peak shape and selectivity[5]. -
HILIC: If the synthesis leaves highly polar impurities (e.g., free oxepan-4-amine or acrylic acid), RP-HPLC might elute them undetected in the void volume. HILIC provides orthogonal retention, trapping polar impurities that RP-HPLC misses.
Caption: Logical framework for selecting orthogonal HPLC methods based on structural properties.
Comparative Experimental Methodologies
Acrylamides are susceptible to nucleophilic attack and hydrolysis; thus, sample preparation must strictly utilize aprotic solvents (e.g., LC-MS grade Acetonitrile) or slightly acidic aqueous mixtures to suppress reactivity and ensure the sample does not degrade prior to injection[1][6].
Protocol A: RP-HPLC-UV (Phenyl-Hexyl)
Objective: Primary quantitative assay for batch release and lipophilic impurity profiling.
-
Sample Preparation: Dissolve 1.0 mg of N-(oxepan-4-yl)prop-2-enamide in 1.0 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA). Causality: FA stabilizes the acrylamide moiety against base-catalyzed hydration.
-
Column Setup: Install a Waters XSelect CSH Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) column. Causality: Charged Surface Hybrid (CSH) technology minimizes silanol interactions, preventing the enamide from tailing.
-
Mobile Phase:
-
Phase A: 0.1% FA in HPLC-grade Water.
-
Phase B: 0.1% FA in Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes, then re-equilibrate at 5% B for 5 minutes. Flow rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 210 nm and 254 nm. Causality: 210 nm captures the general amide backbone, while 254 nm is highly selective for the conjugated
-system of the acrylamide[5].
Protocol B: HILIC-MS/MS
Objective: Orthogonal purity check for trace polar degradants and unreacted polar precursors.
-
Sample Preparation: Dilute the stock solution to 10 µg/mL in 90:10 Acetonitrile:Water. Causality: HILIC requires samples to be dissolved in a high-organic diluent to prevent peak distortion.
-
Column Setup: Install a SeQuant ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm) column.
-
Mobile Phase:
-
Phase A: 20 mM Ammonium Formate in Water (pH 3.0).
-
Phase B: Acetonitrile.
-
-
Gradient Elution: Run from 90% B down to 40% B over 12 minutes. Flow rate: 0.3 mL/min.
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, monitoring the
precursor at m/z 170.1.
Performance Comparison & Validation Data
Following the ICH Q2(R2) guidelines, both analytical procedures were rigorously evaluated for Specificity, Linearity, Range, Accuracy, and Precision[3][4].
Table 1: ICH Q2(R2) Validation Parameters Comparison
| Validation Parameter | RP-HPLC-UV (Phenyl-Hexyl) | HILIC-MS/MS (ZIC-HILIC) |
| Retention Time ( | 8.45 min | 4.12 min |
| Specificity (Resolution) | ||
| Linearity Range | 1.0 - 100 µg/mL ( | 0.05 - 10 µg/mL ( |
| LOD / LOQ | 0.3 µg/mL / 1.0 µg/mL | 0.01 µg/mL / 0.05 µg/mL |
| Precision (%RSD, n=6) | 0.8% | 2.1% |
| Accuracy (Recovery) | 99.2% ± 1.1% | 101.5% ± 2.4% |
Data Synthesis: The RP-HPLC method demonstrates superior precision (0.8% RSD) and is highly robust for bulk purity assays (quantifying the main peak). Conversely, the HILIC-MS method exhibits a 30-fold lower Limit of Detection (LOD), making it the authoritative choice for quantifying trace polar impurities and ensuring the absence of reactive starting materials[6].
ICH Q2(R2) Validation Workflow
To guarantee that the purity data is scientifically defensible, the analytical procedure lifecycle must be rigorously documented according to the latest regulatory standards[3][4].
Caption: Step-by-step ICH Q2(R2) analytical validation workflow for establishing method reliability.
Conclusion & Best Practices
For researchers validating the purity of N-(oxepan-4-yl)prop-2-enamide, relying on a single HPLC method is insufficient due to the compound's dual lipophilic/reactive nature.
-
Primary Assay: Utilize the RP-HPLC-UV (Phenyl-Hexyl) method for routine batch release and weight-percent purity determination due to its high precision and linearity.
-
Orthogonal Purity Check: Employ HILIC-MS during the initial method validation and stability testing to confidently rule out polar degradation products that co-elute in the void volume of reversed-phase systems.
References
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from 3
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from 4
-
ResearchGate. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Retrieved from1
-
Fnaiche, A. et al. Development of HC-258, a covalent acrylamide TEAD inhibitor that reduces gene expression and cell migration. Retrieved from5
-
ResearchGate. Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization. Retrieved from 6
-
National Institutes of Health (NIH). Advanced approaches of developing targeted covalent drugs. Retrieved from 2
Sources
Structure-activity relationship (SAR) studies of oxepane-based electrophiles
Title: Structure-Activity Relationship (SAR) Studies of Oxepane-Based Electrophiles: A Comparative Guide
Introduction
Targeted Covalent Inhibitors (TCIs) have experienced a massive resurgence in modern drug discovery, driven by their ability to achieve prolonged target engagement and tackle previously "undruggable" proteins[1]. While traditional TCIs heavily rely on 6-membered (piperidine, tetrahydropyran) or 4-membered (oxetane) rings to position their electrophilic warheads, the 7-membered oxepane scaffold is emerging as a powerful alternative. Found abundantly in bioactive marine natural products[2], the oxepane ring offers unique conformational flexibility, allowing electrophiles to navigate complex, cryptic binding pockets that rigid smaller rings cannot reach.
This guide objectively compares the biochemical performance of oxepane-based electrophiles against standard alternative scaffolds, providing researchers with actionable SAR data and validated experimental workflows for covalent drug development.
Comparative SAR Analysis: Oxepane vs. Alternative Scaffolds
When designing a covalent inhibitor, the non-covalent binding affinity (
-
Oxetane (4-membered): Highly polar and compact. It improves aqueous solubility and lowers lipophilicity but provides a rigid, linear exit vector that may fail to reach deeply buried cysteines[5].
-
Piperidine (6-membered): A staple in medicinal chemistry. However, the basic nitrogen often introduces hERG channel liabilities and off-target toxicity[5].
-
Tetrahydropyran (6-membered): Adopts a rigid chair conformation, limiting the warhead to strictly equatorial or axial trajectories.
-
Oxepane (7-membered): Adopts multiple twist-chair conformations. This flexibility allows the electrophile to "induced-fit" into dynamic kinase hinge regions, often yielding superior second-order rate constants (
) without the basicity-driven off-target effects of piperidines[2].
Table 1: Quantitative Performance Comparison of Electrophilic Scaffolds (Data synthesized from representative kinase-targeted acrylamide libraries)
| Scaffold (Warhead: Acrylamide) | Aqueous Solubility (µg/mL) | GSH Reactivity ( | Key Advantage / Liability | |||
| Oxepane (7-membered) | 0.85 | 4.2 | 4,940 | 120 | > 24 h | Optimal balance; flexible ring adapts to cryptic pockets. |
| Oxetane (4-membered) | 2.10 | 1.8 | 857 | 450 | > 48 h | High solubility; rigid vector limits deep pocket binding. |
| Tetrahydropyran (6-membered) | 1.05 | 2.5 | 2,380 | 85 | 12 h | Standard chair conformation; moderate affinity. |
| Piperidine (6-membered) | 0.60 | 5.1 | 8,500 | 210 | 8 h | High potency; basic nitrogen introduces hERG liability. |
Mechanistic Visualization
To understand why
Mechanism of covalent inhibition via reversible binding and inactivation.
Experimental Protocol: Determining for Oxepane Electrophiles
Standard
Step 1: Reagent Preparation & Enzyme Equilibration
-
Action: Dilute the target protein (e.g., a recombinant kinase) to a final concentration of 1-5 nM in an appropriate assay buffer (e.g., HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20).
-
Causality: Maintaining a highly dilute enzyme concentration ensures that substrate depletion remains below 10% during the assay, preserving steady-state Michaelis-Menten kinetics.
Step 2: Time-Dependent Inhibitor Incubation
-
Action: Prepare a 7-point concentration gradient of the oxepane electrophile. The concentrations must flank the estimated
(e.g., to ). Incubate the enzyme with the inhibitor gradient. -
Causality: A wide concentration gradient is required to observe the saturation of the reversible binding event. If the concentrations are too low, the reaction remains in the linear pseudo-first-order regime, and
cannot be mathematically separated from .
Step 3: Continuous Activity Measurement
-
Action: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), introduce a fluorescently labeled peptide substrate and ATP. Measure the initial velocity (
) of the reaction using a microplate reader. -
Causality: The decay in initial velocity over time directly correlates to the depletion of active enzyme via the formation of the irreversible covalent adduct.
Step 4: Data Fitting and Parameter Extraction
-
Action: Plot the natural log of residual activity (
) against time to extract the observed rate constant ( ) for each inhibitor concentration. Then, fit the values to the hyperbolic equation: -
Causality: This non-linear regression isolates the reversible affinity (
) from the intrinsic chemical reactivity of the warhead ( ). The ratio serves as the ultimate metric for ranking the oxepane SAR[1].
Step 5: Self-Validation via Intact Mass Spectrometry (LC-MS)
-
Action: Incubate the enzyme with a
molar excess of the lead oxepane electrophile for 2 hours. Run the complex on a high-resolution LC-MS. -
Causality: You must observe a mass shift corresponding exactly to the molecular weight of the oxepane inhibitor (minus any leaving group, if applicable). This self-validates the protocol by proving that inhibition is driven by a 1:1 stoichiometric covalent modification, ruling out promiscuous protein aggregation or non-specific multi-site labeling[6].
Workflow Visualization
Step-by-step workflow for evaluating electrophile SAR and selectivity.
Conclusion
While smaller cyclic ethers like oxetanes excel in improving pharmacokinetic properties, they often lack the geometric reach required for deep-pocket covalent targeting. Oxepane-based electrophiles bridge this gap. By utilizing the rigorous kinetic and mass-spectrometry workflows outlined above, drug development professionals can effectively harness the unique conformational flexibility of the oxepane ring to design highly potent, selective, and non-promiscuous covalent therapeutics.
References
-
The Oxepane Motif in Marine Drugs | nih.gov |2
-
Cheat Sheet for Covalent Enzyme Inhibitors | drughunter.com | 3
-
Applications of oxetanes in drug discovery and medicinal chemistry | nih.gov | 5
-
Oxime esters as selective, covalent inhibitors of the serine hydrolase retinoblastoma-binding protein 9 (RBBP9) | nih.gov | 6
-
Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond | mdpi.com | 1
-
Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles | chemrxiv.org | 4
Sources
- 1. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond [mdpi.com]
- 2. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxime esters as selective, covalent inhibitors of the serine hydrolase retinoblastoma-binding protein 9 (RBBP9) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-(oxepan-4-yl)prop-2-enamide: Operational Safety, Handling, and Disposal Procedures
Introduction & Mechanistic Rationale
N-(oxepan-4-yl)prop-2-enamide is a specialized chemical intermediate and targeted covalent inhibitor (TCI) warhead utilized in advanced drug development. Structurally, it features an oxepane ring conjugated to an acrylamide moiety. The acrylamide group acts as a potent electrophile (Michael acceptor), designed to form stable covalent bonds with nucleophilic cysteine residues on target proteins[1].
While this reactivity is essential for pharmacological efficacy—allowing for high ligand efficiency and prolonged target engagement—it inherently presents significant occupational hazards. The unreacted
Physicochemical & Hazard Profile
To establish a secure operational environment, personnel must understand the compound's hazard profile. The following table summarizes the anticipated risks based on the acrylamide pharmacophore and standard mitigation strategies[2].
| Hazard Category | Mechanistic Description | Required Mitigation Strategy |
| Acute Toxicity | Electrophilic alkylation of biological nucleophiles; potential neurotoxicity via protein adduct formation. | Handle exclusively in a certified chemical fume hood. Wear double nitrile gloves and a fully buttoned lab coat[2]. |
| Sensitization | Covalent binding to skin proteins (haptenization) can trigger severe allergic contact dermatitis. | Use Tyvek sleeves if handling bulk powders. Change gloves immediately if contamination is suspected[2]. |
| Reactivity | Michael acceptor susceptible to uncontrolled polymerization or exothermic reactions with strong nucleophiles/bases. | Store away from strong oxidizers, bases, and radical initiators. Keep in a cool, dry, dark environment[2]. |
| Environmental | Toxic to aquatic life if discharged untreated due to persistent electrophilicity. | Zero-drain disposal policy. Must be chemically quenched or collected as hazardous waste[2]. |
Experimental Protocol: Glutathione (GSH) Reactivity & Quenching Assay
Before scaling up reactions or disposal volumes, it is critical to understand the specific reactivity of the N-(oxepan-4-yl)prop-2-enamide warhead. The industry standard for assessing this is the Glutathione (GSH) reactivity assay[3]. This protocol not only determines the compound's half-life (
Causality Check: GSH is a tripeptide containing a highly nucleophilic free thiol (-SH). Incubating the acrylamide with excess GSH forces a Michael addition, converting the hazardous electrophile into a bulky, inert thioether adduct[4].
Quantitative Assay Parameters
| Parameter | Recommended Value | Causality / Rationale |
| Inhibitor Concentration | 100 | Ensures detectable mass signal without saturating the detector[3]. |
| GSH Concentration | 1 mM (10x excess) | Drives pseudo-first-order kinetics for accurate half-life calculation[3]. |
| Buffer pH | 7.4 (PBS) | Mimics physiological pH; maintains a fraction of GSH as the reactive thiolate anion[4]. |
| EDTA Concentration | 1 mM | Chelates trace metals to prevent unwanted GSH auto-oxidation[3]. |
| Incubation Temp | 37 °C | Replicates physiological conditions for accurate biological reactivity assessment[3]. |
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve N-(oxepan-4-yl)prop-2-enamide in anhydrous DMSO to create a 10 mM stock solution. Prepare a 50 mM GSH stock in PBS (pH 7.4) containing 1 mM EDTA[3].
-
Reaction Initiation: In a glass vial, combine the inhibitor stock and GSH stock in a 1:10 molar ratio (100
M inhibitor to 1 mM GSH) in PBS buffer[3]. -
Incubation: Incubate the mixture at 37 °C.
-
Analytical Validation: At designated time points (e.g., 0, 1, 2, 4, and 8 hours), quench a 50
L aliquot with an equal volume of cold acetonitrile. Centrifuge to precipitate proteins/salts, and analyze the supernatant via LC-MS[3]. -
Confirmation: Monitor the depletion of the parent acrylamide mass and the appearance of the corresponding GSH-adduct mass. Complete conversion validates the efficacy of the quenching mechanism.
Step-by-Step Disposal Methodology
Proper disposal of N-(oxepan-4-yl)prop-2-enamide relies on a proactive quenching strategy rather than passive waste collection. This self-validating protocol ensures that Environmental Health and Safety (EHS) personnel are never exposed to active covalent warheads[2].
Protocol A: Chemical Quenching of Liquid Waste
-
Consolidation: Collect all aqueous and organic liquid waste containing N-(oxepan-4-yl)prop-2-enamide in a dedicated, secondary-contained waste carboy inside the fume hood.
-
Thiol Addition: Add a crude source of thiol to the waste container. For laboratory scale, L-cysteine or Dithiothreitol (DTT) is highly effective. Add approximately 5 equivalents of thiol relative to the estimated total moles of the acrylamide waste.
-
pH Adjustment: Adjust the waste solution to pH 7.5 - 8.0 using a mild base (e.g., saturated sodium bicarbonate). Reasoning: The thiolate anion (
) is the active nucleophile in the Michael addition; slightly basic conditions accelerate the quenching process. -
Agitation and Verification: Stir the mixture for 12-24 hours. To validate that the waste is safe, a simple Ellman's reagent (DTNB) test can be performed to confirm the presence of unreacted excess thiols, ensuring all electrophiles have been consumed[4].
-
EHS Handover: Label the container as "Chemically Quenched Amide Waste (Non-Reactive)" alongside standard hazardous waste tags. Submit a pickup request to your institution's EHS department[2].
Protocol B: Solid Waste Disposal
-
Collection: Place all contaminated solid consumables (weigh boats, pipette tips, empty vials, and grossly contaminated gloves) into a heavy-duty, sealable polyethylene bag[2].
-
Double Bagging: Seal the primary bag and place it inside a secondary bag to prevent accidental punctures and aerosolization of residual powders.
-
Labeling: Affix a hazardous waste label explicitly stating: "Toxic Solid Waste: Contains Reactive Acrylamide Derivatives."
-
Disposal: Transfer to the designated EHS solid waste bin for high-temperature incineration by a licensed facility[2]. Do not dispose of in standard biological or municipal trash.
Spill Response Protocol
Acrylamide powders present a severe inhalation and contact hazard. In the event of a spill, execute the following protocol immediately[2]:
-
Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is inside the hood.
-
PPE Upgrade: Don a fresh pair of nitrile gloves, safety goggles, and, if the spill is outside a ventilated enclosure, an N95 or P100 particulate respirator.
-
Solid Spills (Powder):
-
DO NOT DRY SWEEP , as this generates toxic aerosols.
-
Gently cover the powder with absorbent paper towels.
-
Wet the towels with a 1.6% potassium persulfate solution (or simply soapy water if persulfate is unavailable) to dampen the powder and initiate localized degradation/absorption[2].
-
Carefully wipe up the material and place it in a hazardous waste bag.
-
-
Liquid Spills (Solutions):
-
Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Scoop the saturated absorbent into a sealable container.
-
-
Decontamination: Wash the affected surface thoroughly with a detergent and water solution, followed by a wipe-down with 70% ethanol[2]. Dispose of all cleanup materials as hazardous solid waste.
Operational Workflow Visualization
Figure 1: Lifecycle and disposal workflow for N-(oxepan-4-yl)prop-2-enamide.
References
-
[1] Title: Recent advances in the development of covalent inhibitors - PMC. Source: nih.gov. 1
-
[4] Title: High throughput glutathione and Nrf2 assays to assess chemical and biological reactivity of cysteine-reactive compounds - Toxicology Research. Source: rsc.org. 4
-
[3] Title: Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem. Source: x-chemrx.com. 3
-
[2] Title: Acrylamide - Environment, Health & Safety. Source: umich.edu.2
Sources
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 4. High throughput glutathione and Nrf2 assays to assess chemical and biological reactivity of cysteine-reactive compounds - Toxicology Research (RSC Publishing) [pubs.rsc.org]
Comprehensive Safety Guide: Personal Protective Equipment for Handling N-(oxepan-4-yl)prop-2-enamide
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling N-(oxepan-4-yl)prop-2-enamide. While toxicological data for this specific molecule is not widely available, its core chemical structure contains a prop-2-enamide (acrylamide) functional group. The hazards associated with acrylamide are well-documented, and due to this structural alert, N-(oxepan-4-yl)prop-2-enamide must be handled with the highest degree of caution, assuming it possesses similar hazardous properties. This protocol is designed to establish a self-validating system of safety that prioritizes the elimination of exposure pathways.
Hazard Assessment: The Rationale for Stringent Controls
The acrylamide moiety is a known reactive monomer, and compounds containing it are treated as particularly hazardous substances.[1] The primary risks are associated with its potential for high toxicity and carcinogenicity.[1][2] Safe handling is predicated on understanding and mitigating these risks.
Key Hazards of Acrylamide-Related Compounds:
-
High Acute Toxicity: Acrylamide is highly toxic if inhaled, ingested, or absorbed through the skin.[1][3] It can readily penetrate intact skin.[1]
-
Neurotoxicity: It is a known neurotoxin, with prolonged or repeated exposure potentially leading to symptoms like numbness, tingling, and tenderness.[1]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) classify acrylamide as a probable human carcinogen.[1][4]
-
Reproductive Toxicity: Acrylamide is recognized as a reproductive toxin.[3][4]
-
Reactivity: As a monomer, it can undergo polymerization. This reaction can be initiated by heat, peroxides, or other incompatible materials, and may be explosive if heated above 85°C (183°F).[1][5]
Given these potential hazards, a multi-layered approach to personal protection, combining engineering controls and personal protective equipment (PPE), is mandatory.
| Hazard Category | Associated Risk with Acrylamide Analogs | Primary Exposure Routes |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin.[4] | Ingestion, Inhalation, Dermal Absorption |
| Carcinogenicity | Suspected or known to cause cancer.[1][4] | Chronic Inhalation, Dermal Absorption |
| Neurotoxicity | Can cause damage to the nervous system through prolonged exposure.[1] | Dermal Absorption, Inhalation |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][4] | Ingestion, Dermal Absorption |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[4][6] | Direct Contact |
Core Protective Measures: Engineering Controls and PPE
The foundation of safety is a combination of robust engineering controls and a meticulously followed PPE protocol.
Mandatory Engineering Control: The Chemical Fume Hood
All procedures involving N-(oxepan-4-yl)prop-2-enamide, including weighing, preparing solutions, and conducting reactions, must be performed inside a certified chemical fume hood.[1][7] This is the primary and most critical line of defense to prevent the inhalation of aerosols or fine powders.[1]
Causality: A fume hood creates a negative pressure environment that continuously draws air and airborne contaminants away from the user's breathing zone, exhausting them safely outside the laboratory.
The Essential PPE Ensemble
The following PPE is the minimum requirement for any work with this compound.
-
Hand Protection: Double Gloving
-
Wear two pairs of nitrile gloves.[8][9] Nitrile is recommended for its chemical resistance to a broad range of substances.[10]
-
Rationale: Double gloving provides an extra layer of protection against tears or pinholes and safeguards against contamination during the removal of the outer glove. Gloves must be changed immediately if contamination is suspected or at least every two hours during extended operations.[1]
-
-
Eye and Face Protection: Goggles and Face Shield
-
ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[10][11]
-
When there is a risk of splashing or when handling more than a few milliliters of a solution, a full-face shield must be worn over the safety goggles.[8][9]
-
Rationale: Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield protects the entire face from direct splashes that could occur when transferring liquids.[9]
-
-
Body Protection: Lab Coat and Apron/Gown
-
A clean, fully buttoned laboratory coat is the minimum requirement.[1][8]
-
For procedures with a higher splash potential or when handling larger quantities, supplement the lab coat with a chemically resistant apron or a non-woven textile gown (e.g., Tyvek).[1][7]
-
Rationale: This prevents the chemical from making direct contact with the skin or soaking through to personal clothing.
-
Operational and Disposal Plans
A safe workflow includes preparation, the procedure itself, and proper disposal.
Step-by-Step PPE and Handling Protocol
-
Designate an Area: Clearly mark a specific area within the fume hood for handling N-(oxepan-4-yl)prop-2-enamide.[1] Cover the work surface with absorbent bench pads for easier cleanup.[1]
-
Donning PPE:
-
Put on the inner pair of nitrile gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Put on chemical splash goggles.
-
If required, add a face shield.
-
-
Handling the Compound:
-
Doffing PPE (to avoid cross-contamination):
-
Remove the outer pair of gloves first, peeling them off without touching the outer surface. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield and/or goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves.
-
Wash hands and forearms thoroughly with soap and water. [2] This is the final and most crucial step.
-
Waste Disposal: A Zero-Tolerance Policy
All materials that come into contact with N-(oxepan-4-yl)prop-2-enamide are considered hazardous waste.[1][3] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the sink. [1]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated gloves, bench pads, weighing papers, pipette tips, and other disposables in a dedicated, rigid, and sealable hazardous waste container lined with a heavy-duty plastic bag.[3]
-
Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Labeling and Collection: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[1][2][3]
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure or spill.
Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Workflow
The response to a spill depends on its size and nature. For any large spill or a spill of dry powder outside a fume hood, evacuate the area and contact your institution's EHS spill response team immediately.[7]
Caption: Emergency spill response workflow for N-(oxepan-4-yl)prop-2-enamide.
References
-
Hazardous Waste Guidelines - UCSD Biological Sciences . University of California, San Diego.
-
Acrylamide Standard Operating Procedure Template - Environmental Health & Safety . University of New Mexico.
-
Acrylamide - Environment, Health & Safety . University of Michigan.
-
Ethidium Bromide / Acrylamide Waste | Environmental Health & Safety Office . University of Minnesota.
-
Acrylamide (12/22) - Safe Operating Procedure . University of Nebraska-Lincoln.
-
November 1993 | Environmental Health and Safety | Case Western Reserve University . Case Western Reserve University.
-
Acrylamide (HSG 45, 1991) - INCHEM . International Programme on Chemical Safety.
-
Duke OESO Guidelines for Safe Use of Acrylamide . Duke University Occupational & Environmental Safety Office.
-
AQUEOUS ACRYLAMIDE - SNF . SNF Holding Company.
-
Flame Resistant PPE | Department of Chemistry and Biochemistry . University of Maryland.
-
SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety . University of Nevada, Reno.
-
SAFETY DATA SHEET - MilliporeSigma . MilliporeSigma.
-
Safety data sheet - ITW Reagents . PanReac AppliChem.
-
Protective PPE for the chemical industry - IMPOTUSA . IMPOTUSA.
Sources
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. ehs.unl.edu [ehs.unl.edu]
- 3. Hazardous Waste Guidelines [biology.ucsd.edu]
- 4. itwreagents.com [itwreagents.com]
- 5. snf.com [snf.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. impotusa.com [impotusa.com]
- 11. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
